molecular formula C15H19FO B1327677 Cyclohexyl 2-(4-fluorophenyl)ethyl ketone CAS No. 898768-92-8

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Cat. No.: B1327677
CAS No.: 898768-92-8
M. Wt: 234.31 g/mol
InChI Key: IALHEVJFCFBOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-(4-Fluorophenyl)ethyl Ketone (CAS 898768-92-8) is a high-purity ketone compound with the molecular formula C15H19FO and a molecular weight of 234.31 g/mol. This compound is characterized by a boiling point of 332.5±17.0 °C and a density of 1.069±0.06 g/cm3 (both predicted). It is supplied with a purity of 97.0% and is exclusively intended for research applications as a chemical intermediate and building block in organic synthesis. The compound is offered in packaging starting from 1g. Researchers should note the following safety precautions: P270, P271, P280, P405, P501, P261, P304+P340, P305+P351+P338, P308+P313, P303+P361+P353, P264, P321, P362+P364, and P403+P233. The associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This product is strictly for research use only and is not intended for diagnostic, therapeutic, or human consumption purposes. Global suppliers include Matrix Scientific, Fluorochem Ltd., and Rieke Metals, Inc.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALHEVJFCFBOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644609
Record name 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-92-8
Record name 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric behavior of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, a compound of interest in drug development and forensic analysis. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to predict its fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI). This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the identification and structural elucidation of this and related molecules. We will delve into the mechanistic details of fragmentation, providing detailed protocols for analysis and visualizing the predicted pathways to enhance understanding.

Introduction: The Analytical Imperative

This compound belongs to a class of compounds that are structurally related to anesthetic and psychoactive substances. Its accurate identification is paramount in various scientific domains, from pharmaceutical research to forensic toxicology. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, providing vital clues to its atomic arrangement. This guide will serve as a comprehensive resource for interpreting the mass spectral data of this compound, even in the absence of a reference standard spectrum.

Predicted Mass Spectrometry Data

Based on the structure of this compound (Molecular Formula: C₁₅H₁₉FO, Molecular Weight: 234.31 g/mol ), we can anticipate key fragmentation patterns. The following table summarizes the predicted major ions under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Ionization ModePredicted m/zPredicted Fragment Structure/Identity
EI234Molecular Ion [M]⁺•
EI205[M - C₂H₅]⁺ (Loss of ethyl radical)
EI151[M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)
EI123[C₈H₈F]⁺ (Fluorotropylium ion)
EI109[C₇H₆F]⁺
EI83[C₆H₁₁]⁺ (Cyclohexyl cation)
EI55[C₄H₇]⁺ (Resulting from cyclohexyl ring fragmentation)
ESI235[M+H]⁺ (Protonated molecule)
ESI257[M+Na]⁺ (Sodium adduct)

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1]

Proposed EI Fragmentation Pathways

The fragmentation of this compound under EI is predicted to be driven by the presence of the carbonyl group, the aromatic ring, and the cyclohexyl moiety. The primary fragmentation processes for ketones are α-cleavage and the McLafferty rearrangement.[2][3]

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For the target molecule, two primary α-cleavage pathways are plausible:

    • Loss of the cyclohexyl radical to form a stable acylium ion.

    • Loss of the 2-(4-fluorophenyl)ethyl radical.

  • McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond.[2]

  • Cyclohexane Ring Fragmentation: The cyclohexyl group itself can undergo characteristic fragmentation, often involving the loss of ethylene (C₂H₄).[3]

  • Aromatic Ring Fragmentation: The 4-fluorophenylethyl group can lead to the formation of a stable fluorotropylium ion, a common feature in the mass spectra of alkyl-substituted aromatic compounds.[4]

Visualization of Predicted EI Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

EI_Fragmentation M This compound [M]⁺• m/z = 234 F1 [M - C₆H₁₁]⁺ m/z = 151 M->F1 - •C₆H₁₁ (α-cleavage) F4 [C₆H₁₁]⁺ Cyclohexyl Cation m/z = 83 M->F4 Charge retention on cyclohexyl F2 [C₉H₈FO]⁺ Acylium Ion F1->F2 Rearrangement F3 [C₈H₈F]⁺ Fluorotropylium Ion m/z = 123 F2->F3 - CO F5 [C₄H₇]⁺ m/z = 55 F4->F5 - C₂H₄ ESI_MSMS_Fragmentation MH [M+H]⁺ m/z = 235 F1_ESI [M+H - H₂O]⁺ m/z = 217 MH->F1_ESI Loss of H₂O F2_ESI [C₉H₉FO]⁺ Protonated Acylium Ion m/z = 152 MH->F2_ESI Loss of C₆H₁₀ F4_ESI [C₆H₁₁]⁺ Cyclohexyl Cation m/z = 83 MH->F4_ESI Loss of C₉H₈FO F3_ESI [C₈H₈F]⁺ Fluorotropylium Ion m/z = 123 F2_ESI->F3_ESI - CO

Sources

A Technical Guide to the Theoretical and Computational Analysis of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the theoretical and computational investigation of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, a molecule possessing structural motifs of interest in medicinal chemistry and materials science. We outline a multi-faceted computational workflow, beginning with molecular geometry optimization and proceeding through spectroscopic prediction, electronic property analysis, and potential bioactivity screening. The methodologies detailed herein, grounded in Density Functional Theory (DFT) and molecular docking, serve as a robust template for researchers, chemists, and drug development professionals seeking to characterize novel molecular entities in silico. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring a self-validating and reproducible research paradigm.

Introduction: Rationale for Computational Scrutiny

This compound is an aryl alkyl ketone characterized by three key structural features: a flexible cyclohexyl ring, a carbonyl group, and a fluorinated phenyl moiety.[1] The cyclohexyl group can influence solubility and conformational dynamics, while the ketone's carbonyl functionality acts as a hydrogen bond acceptor and a site for nucleophilic attack.[2][3][4] The 4-fluorophenyl group is of particular interest in drug design; the introduction of fluorine can modulate metabolic stability, binding affinity, and membrane permeability.[5][6]

Given these features, a thorough computational analysis is warranted to predict the molecule's physicochemical properties, reactivity, and potential as a bioactive agent. Theoretical chemistry provides powerful tools to examine molecular structure and dynamics using quantum chemistry and statistical mechanics.[7] This guide establishes a systematic approach to unlock these insights for the target molecule.

Part 1: Molecular Geometry and Structural Optimization

The foundational step in any computational analysis is determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy state of the molecule.

Protocol 1: Ground-State Geometry Optimization
  • Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection: Employ Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for organic molecules.[2][8]

    • Functional: The B3LYP hybrid functional is a widely validated choice for structural and electronic properties of organic compounds.[8][9] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[10]

    • Basis Set: The 6-311++G(d,p) basis set is recommended.[9] This Pople-style basis set is extensive enough to provide accurate results, with diffuse functions (++) to describe anions and polarized functions (d,p) to account for the non-uniform distribution of electron density in bonds.

  • Execution: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps are negligible.

  • Verification: Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]

Causality behind the choice of method: The B3LYP/6-311++G(d,p) level of theory is a robust combination frequently used for chalcones, ketones, and other fluorophenyl derivatives, demonstrating excellent agreement between theoretical and experimental data for geometric parameters and vibrational frequencies.[9][11][12] This established reliability ensures a high-fidelity starting point for all subsequent analyses.

Part 2: Theoretical Spectroscopic Characterization

Simulating spectroscopic data allows for direct comparison with, and validation of, experimental results.

Protocol 2: Vibrational and Electronic Spectra Simulation
  • FT-IR and Raman Spectra: Using the optimized geometry and frequency calculation results from Protocol 1, the vibrational modes can be analyzed. The calculated frequencies and intensities are used to generate theoretical FT-IR and Raman spectra.[13] These theoretical spectra are invaluable for assigning specific vibrational modes (e.g., C=O stretch, C-F stretch) to experimentally observed peaks.[9][14]

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts.[15] These calculations are performed on the B3LYP-optimized geometry, and the results are typically referenced against a standard like Tetramethylsilane (TMS), also calculated at the same level of theory.

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.[9] This analysis provides insight into the molecule's chromophores and the nature of its electronic excitations (e.g., π → π* transitions).[16][17]

Illustrative Data Presentation

Table 1: Selected Predicted Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Scaled) Experimental Region (cm⁻¹)
C=O Stretch ~1685 1600-1750[12]
Aromatic C=C Stretch ~1600 1500-1600
C-F Stretch ~1220 1000-1400

| Cyclohexyl C-H Stretch | ~2930 | 2850-3000 |

(Note: Predicted frequencies are often systematically overestimated and require scaling for better comparison with experimental data.)

Part 3: Electronic Properties and Chemical Reactivity

Analysis of the molecule's electronic structure provides deep insights into its stability, reactivity, and intermolecular interaction potential.

Workflow for Electronic Property Analysis

G cluster_0 DFT Calculation (B3LYP/6-311++G(d,p)) cluster_1 Electronic & Reactivity Analysis cluster_2 Predicted Properties A Optimized Geometry B FMO Analysis (HOMO-LUMO) A->B Derive Orbitals C MEP Surface Calculation A->C Calculate Potential D Global Reactivity Descriptors B->D Calculate from Orbital Energies E Chemical Stability (Energy Gap) B->E F Reactive Sites (Electrophilic/Nucleophilic) C->F G Overall Reactivity (Hardness, Electrophilicity) D->G

Caption: Workflow for electronic property and reactivity analysis.

Protocol 3: Frontier Molecular Orbital (FMO) Analysis
  • Calculation: From the optimized structure's output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[18] The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[11][18] Visualizing the spatial distribution of these orbitals reveals which parts of the molecule are involved in these electron-donating and -accepting activities.

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping
  • Calculation: Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.

  • Analysis: The MEP surface is color-coded to visualize charge distribution.[19]

    • Red regions (negative potential) indicate electron-rich areas, such as those around the carbonyl oxygen, and are susceptible to electrophilic attack.[18]

    • Blue regions (positive potential) indicate electron-poor areas, typically around hydrogen atoms, and are susceptible to nucleophilic attack.[20]

    • This map is an invaluable tool for predicting how the molecule will interact with biological receptors or other reactants.[19][20][21]

Part 4: Potential Bioactivity Screening via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2] This is crucial for identifying potential drug candidates.

Methodology for Molecular Dockingdot

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis A Select Protein Target (e.g., COX-2, PDB ID) C Prepare Receptor (Remove water, add hydrogens) A->C B Prepare Ligand (Optimized Structure) E Run Docking Algorithm (e.g., AutoDock Vina) B->E D Define Binding Site (Grid Box) C->D D->E F Analyze Binding Poses & Scores (kcal/mol) E->F G Visualize Interactions (H-bonds, hydrophobic) F->G

Sources

Methodological & Application

Application Note AN-206: Modular Synthesis of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable two-step synthesis for Cyclohexyl 2-(4-fluorophenyl)ethyl ketone , a structural motif commonly found in neuroleptic pharmacophores (e.g., butyrophenone analogs) and metabolic modulators.[1][2][3]

The protocol utilizes a Claisen-Schmidt condensation followed by a chemoselective catalytic hydrogenation .[3] This route is selected over Grignard or Friedel-Crafts approaches due to its superior atom economy, mild conditions, and the commercial availability of stable starting materials (Cyclohexyl methyl ketone and 4-Fluorobenzaldehyde).[2]

Key Technical Advantages:

  • Chemoselectivity: Optimized hydrogenation conditions prevent the reduction of the carbonyl group to an alcohol and inhibit hydrodefluorination.[3]

  • Purification: The intermediate enone typically precipitates as a crystalline solid, minimizing the need for chromatography in the first step.

  • Scalability: The workflow is designed for gram-to-kilogram transition using standard batch reactors.[2][3]

Retrosynthetic Analysis & Pathway

The synthesis disconnects the C2-C3 bond of the propyl chain.[2] The target saturated ketone is accessed via the hydrogenation of an


-unsaturated enone intermediate, formed by the condensation of an aromatic aldehyde and a methyl ketone.[2]
Reaction Scheme Visualization

ReactionScheme SM1 Cyclohexyl Methyl Ketone (C8H14O) Intermediate Enone Intermediate (E)-1-cyclohexyl-3-(4-fluorophenyl)prop-2-en-1-one SM1->Intermediate Step 1: NaOH, EtOH Claisen-Schmidt 25°C, 4h SM2 4-Fluorobenzaldehyde (C7H5FO) SM2->Intermediate Target Target Molecule 1-cyclohexyl-3-(4-fluorophenyl)propan-1-one Intermediate->Target Step 2: H2 (1 atm), 10% Pd/C EtOAc, 25°C Selective Hydrogenation

Figure 1: Two-step synthesis pathway. Step 1 constructs the carbon skeleton; Step 2 saturates the alkene while preserving the ketone and fluorine substituent.[2]

Experimental Protocols

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-1-cyclohexyl-3-(4-fluorophenyl)prop-2-en-1-one.[2][3]

Mechanism: The reaction proceeds via the formation of an enolate ion from cyclohexyl methyl ketone, which attacks the electrophilic carbonyl of 4-fluorobenzaldehyde. Subsequent dehydration (E1cB mechanism) is thermodynamically driven by the formation of the conjugated enone system.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Quantity (Example) Role
Cyclohexyl methyl ketone 126.20 1.0 12.62 g (100 mmol) Nucleophile
4-Fluorobenzaldehyde 124.11 1.05 13.03 g (105 mmol) Electrophile
Sodium Hydroxide (NaOH) 40.00 1.2 4.80 g Base Catalyst
Ethanol (95%) - Solvent 100 mL Solvent

| Water | - | Solvent | 50 mL | Co-solvent |[1][2][3]

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (4.8 g) in water (50 mL) and ethanol (50 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Mix Cyclohexyl methyl ketone (12.62 g) and 4-Fluorobenzaldehyde (13.03 g) in the remaining ethanol (50 mL). Add this mixture dropwise to the cold alkaline solution over 30 minutes.

    • Critical Control: Slow addition prevents localized high concentrations of aldehyde, reducing the risk of Cannizzaro side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2).[3] The product typically appears as a UV-active spot (

      
      ) distinct from the aldehyde.
      
  • Workup: The product often precipitates as a pale yellow solid during the reaction.[3]

    • If solid forms: Filter the precipitate, wash with cold water (3 x 50 mL) to remove base, and wash with cold ethanol (1 x 20 mL).[2]

    • If oil forms: Dilute with water (200 mL) and extract with Dichloromethane (3 x 50 mL).[3] Dry organics over

      
       and concentrate.
      
  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[3]

Expected Yield: 85–92% (Yellow crystalline solid).[3]

Step 2: Chemoselective Hydrogenation

Objective: Reduction of the alkene to the alkane without reducing the carbonyl or removing the fluorine atom.

Scientific Rationale: Palladium on Carbon (Pd/C) is highly active.[1][3] To ensure chemoselectivity :

  • Solvent Choice: Ethyl Acetate (EtOAc) is non-protic, reducing the rate of ketone reduction compared to methanol/ethanol.[3]

  • Pressure: Atmospheric pressure (balloon) is sufficient for the alkene but kinetically slow for the sterically hindered cyclohexyl ketone.[3]

Reagents:

Reagent Quantity Role
Enone Intermediate 10.0 g (43 mmol) Substrate
10% Pd/C 0.5 g (5 wt%) Catalyst
Ethyl Acetate 100 mL Solvent

| Hydrogen (


)  | Balloon (~1 atm) | Reductant |[1][2][3]

Procedure:

  • Setup: In a 250 mL three-neck flask, dissolve the Enone Intermediate (10.0 g) in Ethyl Acetate (100 mL).

  • Inerting: Carefully add the 10% Pd/C catalyst.

    • Safety: Pd/C is pyrophoric.[3] Wet the catalyst with a small amount of solvent under nitrogen flow before adding to the bulk solution.[3]

  • Hydrogenation: Purge the flask with Nitrogen (

    
    ) for 5 minutes, then switch to Hydrogen (
    
    
    
    ) using a balloon. Stir vigorously at room temperature.
  • Monitoring: Check reaction progress via TLC or HPLC every 30 minutes.

    • Endpoint: Disappearance of the UV-active enone spot.[3] The saturated ketone is less UV active.[3]

    • Caution: Stop immediately upon consumption of starting material to prevent over-reduction to the alcohol (Cyclohexyl-CH(OH)-CH2-CH2-Ar).[2][3]

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target ketone as a colorless oil or low-melting solid.[3]

Expected Yield: 90–95%.[1][3]

Workup & Purification Logic

The following decision tree illustrates the purification strategy, ensuring high purity for biological testing.

WorkupLogic Start Crude Reaction Mixture (Step 2) Filter Filter via Celite (Remove Pd/C) Start->Filter Concentrate Concentrate Filtrate Filter->Concentrate Check Purity Check (HPLC/NMR) Concentrate->Check HighPurity Purity > 98% Dry & Package Check->HighPurity Clean Impure Purity < 98% (Trace Alcohol/Enone) Check->Impure Byproducts Column Flash Chromatography (Hexane:EtOAc 95:5) Impure->Column Final Pure Target Molecule Column->Final

Figure 2: Purification workflow for the hydrogenation step.

Analytical Characterization

Target: 1-cyclohexyl-3-(4-fluorophenyl)propan-1-one Formula:


MW:  234.31  g/mol [2][3]

Expected 1H NMR Data (400 MHz,


): 
  • 
     7.10 – 7.18 (m, 2H):  Aromatic protons (meta to F, ortho to alkyl).[2]
    
  • 
     6.92 – 7.00 (m, 2H):  Aromatic protons (ortho to F).[3]
    
  • 
     2.88 (t, 
    
    
    
    Hz, 2H):
    Benzylic
    
    
    (C3).[2]
  • 
     2.72 (t, 
    
    
    
    Hz, 2H):
    
    
    -carbonyl
    
    
    (C2).[2]
  • 
     2.35 (tt, 
    
    
    
    Hz, 1H):
    Cyclohexyl methine (CH-C=O).[2]
  • 
     1.60 – 1.90 (m, 5H):  Cyclohexyl equatorial/axial protons.[3]
    
  • 
     1.15 – 1.45 (m, 5H):  Cyclohexyl axial protons.[3]
    

Interpretation: The disappearance of the vinyl doublets (typically


 6.5–7.5 ppm with large coupling constants of ~16 Hz for trans-enones) confirms the reduction of the alkene. Retention of the integral ratio for the cyclohexyl group versus the aromatic ring confirms no cleavage occurred.

Safety & Handling

  • 4-Fluorobenzaldehyde: Irritant.[2][3] Use in a fume hood.[3]

  • Palladium on Carbon (Pd/C): Pyrophoric when dry.[3] Always keep wet with solvent or water.[3] Dispose of in dedicated metal waste containers.

  • Hydrogen Gas: Extremely flammable.[3] Ensure all ground glass joints are greased and the system is free of leaks.[3] Use a blast shield if scaling up beyond 10g.[3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard protocols for Claisen-Schmidt condensation).

  • Mori, A.; Miyakawa, Y.; Ohashi, E.; et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide," Organic Letters, 2006 , 8(15), 3279–3281.[2] (Reference for chemoselectivity strategies in hydrogenation).[3]

  • National Institute of Standards and Technology (NIST). "1-Propanone, 1-cyclohexyl- Mass Spectrum."[2][3] NIST Chemistry WebBook, SRD 69.[3] [Link] (Reference for the cyclohexyl ketone scaffold fragmentation and properties).

  • PubChem. "Compound Summary for CID 3293366: 1-cyclohexyl-3-phenylpropan-1-one."[2][3] National Library of Medicine (US).[3] [Link] (Physical properties of the non-fluorinated analog).

Sources

Application Note: Analytical HPLC Purity Determination of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the purity determination of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone (CAS: 898768-92-8), also known as 1-cyclohexyl-3-(4-fluorophenyl)propan-1-one.[1]

This guide moves beyond generic templates, applying first-principles chromatographic logic to this specific lipophilic, non-conjugated fluorinated ketone.[1]

Introduction & Chemical Context

This compound is a critical building block in the synthesis of neuroleptic butyrophenone derivatives and other CNS-active agents.[1] Structurally, it possesses two distinct moieties: a lipophilic cyclohexyl ring and a 4-fluorophenyl ethyl chain separated by a carbonyl group.[1]

Physicochemical Profile for Method Design[1]
  • Structure: 1-cyclohexyl-3-(4-fluorophenyl)propan-1-one.[1][2]

  • Chromophores: The molecule lacks conjugation between the carbonyl and the aromatic ring.[1]

    • Carbonyl (C=O):[1][3] Weak

      
       transition ~280 nm.[1]
      
    • 4-Fluorophenyl: Benzenoid bands (B-band) ~254 nm and stronger E-band ~210 nm.[1]

  • Lipophilicity (LogP): Estimated > 3.[1]8. The combination of the cyclohexyl ring and the propyl-phenyl chain makes this molecule highly hydrophobic.[1]

  • Critical Impurities:

    • Synthetic Precursors: 4-Fluorobenzaldehyde, Cyclohexyl methyl ketone.[1]

    • Process Byproducts:

      
      -unsaturated ketone (if synthesized via Aldol condensation/hydrogenation).[1]
      

Analytical Challenge: The lack of strong conjugation requires low-UV detection for high sensitivity, while the high lipophilicity demands a strong organic gradient to elute the peak within a reasonable runtime.[1]

Method Development Strategy

The following logic dictates the experimental design:

  • Stationary Phase: A C18 (Octadecyl) column is selected for maximum hydrophobic interaction.[1] To prevent peak tailing from the slightly polar carbonyl, a highly end-capped column is required.[1]

  • Mobile Phase: Due to the high LogP, Methanol is likely too weak.[1] Acetonitrile (ACN) is chosen for its higher elution strength and lower UV cutoff (essential for 210 nm detection).[1]

  • pH Control: While the analyte is neutral, acidic buffering (0.1%

    
    ) is critical to suppress the ionization of potential acidic impurities (e.g., 4-fluorobenzoic acid) and silence active silanols on the column.[1]
    
Workflow Visualization

MethodWorkflow Start Method Definition Screening Column/Solvent Screening (C18 vs Phenyl-Hexyl) Start->Screening Define LogP Opt Gradient Optimization (Resolution of Impurities) Screening->Opt Select C18 Final Final Protocol (High Organic Ramp) Opt->Final k' > 2.0 Valid Validation (ICH Q2) Final->Valid Reproducibility

Figure 1: Method Development Workflow prioritizing hydrophobic retention and impurity resolution.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic acid (TFA).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh surface area and double end-capping for sharp peaks.[1]
Mobile Phase A 0.1%

in Water
Acidic pH suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic analytes.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 35°CImproves mass transfer and reduces viscosity.[1]
Injection Vol 10 µLSufficient mass load without band broadening.[1]
Detection UV at 210 nm (primary) and 254 nm (secondary)210 nm captures the fluorophenyl E-band for max sensitivity.[1]
Gradient Program

The compound is very non-polar.[1] An isocratic method would likely result in extremely long run times or broad peaks.[1] A steep gradient is recommended.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial equilibration
2.06040Isocratic hold for polar impurities
12.01090Linear ramp to elute main peak
15.01090Wash step (remove dimers/oligomers)
15.16040Return to initial
20.06040Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1] (Matches initial gradient conditions to prevent solvent shock).

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary). Dilute to volume (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent (Conc: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2 Guidelines)

To ensure this method is suitable for regulatory submission or rigorous QC, the following validation parameters must be met.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every analysis batch.[1]

  • Retention Time (RT): ~8.5 - 9.5 min (Target). RSD < 1.0%.[1][4]

  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
  • Theoretical Plates (

    
    ):  > 5000.[1]
    
  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity (if present).
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][4]
Limits of Detection (LOD) & Quantitation (LOQ)

Given the weak chromophore at 254 nm, these values are critical.

  • LOD: Signal-to-Noise (S/N) = 3:1.[1]

  • LOQ: Signal-to-Noise (S/N) = 10:1.[1]

  • Note: If using 210 nm, sensitivity will increase approx. 5-10x compared to 254 nm.[1]

Robustness

Intentionally vary parameters to verify method stability:

  • Flow Rate:

    
     mL/min.[1]
    
  • Temperature:

    
    C.
    
  • Wavelength:

    
     nm.[1]
    
  • Result: The % Area should not change by > 2.0%.[1]

Impurity Profiling & Troubleshooting

Potential Impurities

Understanding the synthesis allows for targeted impurity identification.[1]

Impurity TypeLikely StructureRelative Retention (RRT)Detection Note
Precursor 4-Fluorobenzaldehyde~0.3 - 0.4Distinct UV spectrum (aldehyde).[1]
Intermediate Unsaturated Enone (Chalcone analog)~0.8 - 0.9High UV absorbance (conjugated).[1]
Byproduct 4-Fluorobenzoic Acid< 0.2 (Front)Elutes early in acidic mobile phase.[1]
Degradant Oxidized benzylic ketone~0.9Forms on long-term storage.[1]
Troubleshooting Logic Flow

Troubleshooting Problem Issue Detected SplitPeak Split/Broad Peak? Problem->SplitPeak Drift RT Drifting? Problem->Drift SolventCheck Check Injection Solvent (Is it too strong?) SplitPeak->SolventCheck Yes FixSolvent Dilute sample in Mobile Phase A SolventCheck->FixSolvent Equil Check Equilibration Time Drift->Equil Yes FixEquil Increase Post-Run to 5-8 mins Equil->FixEquil

Figure 2: Diagnostic workflow for common lipophilic ketone analysis issues.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient design logic).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1] (Source for UV absorption data of fluorinated aromatics).

  • PubChem. (n.d.).[1] Compound Summary for 4-Fluoroacetophenone (Analogue). National Library of Medicine.[1] Link (Used for chromophore validation).[1]

Sources

derivatization of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Introduction & Pharmacophore Analysis

This compound represents a classic "linker-scaffold" intermediate in medicinal chemistry. It bridges a lipophilic, aliphatic domain (cyclohexyl) with an electron-deficient aromatic system (4-fluorophenyl) via a reactive carbonyl linker.

This scaffold mimics the pharmacophoric features of several GPCR ligands (e.g., Melatonin


, Sigma-1) and enzyme inhibitors (e.g., 11

-HSD1). The 4-fluorine atom is strategically placed to block para-hydroxylation by CYP450 enzymes, enhancing metabolic stability.

The Challenge: The ketone linker is often a "metabolic liability" (prone to reduction to alcohol) or lacks the hydrogen-bond donor (HBD) capability required for high-affinity binding.

The Solution: This guide details three high-priority derivatization protocols to transform this ketone into a diverse SAR (Structure-Activity Relationship) library:

  • Reductive Amination: To introduce basicity and H-bond donors.

  • Stereoselective Reduction/Grignard Addition: To probe chiral pockets and hydrophobic collapse.

  • Bioisosteric Replacement: To modulate linker geometry and metabolic half-life.

Strategic SAR Decision Tree

Before synthesis, researchers should map the derivatization logic. The following diagram illustrates the decision pathways for modifying the ketone core.

SAR_Logic_Tree Start Cyclohexyl 2-(4-fluorophenyl)ethyl ketone RedAm Reductive Amination Start->RedAm + Primary Amine NuAdd Nucleophilic Addition Start->NuAdd + Grignard/Li BioIso Bioisosteric Replacement Start->BioIso + DAST or NH2OH SecAmine Secondary Amines (Basic Center) RedAm->SecAmine Ti(OiPr)4 / NaBH3CN TertAlc Tertiary Alcohols (Rigidification) NuAdd->TertAlc RMgBr GemDif gem-Difluoro (Metabolic Block) BioIso->GemDif Deoxofluor Oxime Oximes/Hydrazones (H-Bond Shift) BioIso->Oxime Condensation

Figure 1: Strategic decision tree for the derivatization of the ketone scaffold. Blue indicates the starting material; Red/Yellow/Green indicate primary reaction pathways.

Protocol A: Titanium-Mediated Reductive Amination

Objective: Convert the ketone into a secondary amine. Rationale: The cyclohexyl group creates significant steric hindrance around the carbonyl. Standard reductive amination (using only NaBH(OAc)3) often fails or proceeds slowly. We utilize Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward before reduction.

Materials
  • Substrate: this compound (1.0 eq)

  • Amine Partner: Primary amine (1.2 eq) (e.g., cyclopropylamine, benzylamine)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 eq) [Sigma-Aldrich]

  • Reductant: Sodium cyanoborohydride (NaBH3CN) (2.0 eq) or NaBH4 (for safety)

  • Solvent: Anhydrous THF or Methanol

Step-by-Step Methodology
  • Imine Formation (The "Pre-complexation"):

    • In a flame-dried flask under Nitrogen, dissolve the Ketone (1 mmol) and Amine (1.2 mmol) in anhydrous THF (5 mL).

    • Add Ti(OiPr)4 (1.5 mmol, 440 µL) dropwise.

    • Observation: The solution may turn slightly yellow/hazy.

    • Stir at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by TLC/LC-MS. You should see the disappearance of the ketone peak and appearance of the imine mass (M+H = Ketone + Amine - 18).

  • Reduction:

    • Dilute the reaction mixture with Methanol (2 mL). Note: This is crucial if using NaBH4.

    • Cool the flask to 0°C.

    • Add NaBH3CN (2.0 mmol) in portions.

    • Allow to warm to RT and stir for 4 hours.

  • Workup (The "Titanium Crash"):

    • Critical Step: Quench by adding 1 mL of water . A white precipitate (TiO2) will form immediately.

    • Dilute with Ethyl Acetate (20 mL).

    • Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with Ethyl Acetate.

    • Wash the filtrate with 1N NaOH (to ensure free base form) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Grignard Addition for Tertiary Alcohols

Objective: Introduce a rigidifying alkyl/aryl group to create a tertiary alcohol. Rationale: Converting the ketone to a tertiary alcohol locks the conformation and adds a Hydrogen Bond Donor (OH) and Acceptor (F-Phenyl) in a specific spatial arrangement.

Methodology
  • Setup: Flame-dry a 2-neck flask; purge with Argon.

  • Reagent Prep: Dissolve Ketone (1.0 eq) in anhydrous Diethyl Ether or THF. Cool to 0°C .

  • Addition: Add R-MgBr (1.5 eq) (e.g., Methylmagnesium bromide or Phenylmagnesium bromide) dropwise over 15 minutes.

    • Tip: Due to the steric bulk of the cyclohexyl group, "simple" nucleophiles (Me, Et) work best. Bulky nucleophiles (t-Butyl) may result in enolization (deprotonation) rather than addition.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into saturated NH4Cl solution (exothermic).

  • Isolation: Extract with Diethyl Ether. The tertiary alcohol is often pure enough for initial screening; purify via silica gel if >95% purity is required.

Protocol C: Bioisosteric Replacement (gem-Difluoro)

Objective: Replace C=O with CF2. Rationale: The gem-difluoro group is isosteric and isoelectronic with the ketone but is metabolically inert and does not function as a hydrogen bond acceptor, drastically changing the lipophilicity (LogD).

Methodology (Deoxo-Fluor)
  • Safety: Perform in a fume hood. HF is a byproduct. Use plasticware if possible, or glass with caution.

  • Reaction: Dissolve Ketone (1.0 eq) in DCM.

  • Reagent: Add Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (2.0 eq) at 0°C.

  • Conditions: Add a catalytic amount of EtOH (1 drop) to initiate. Stir at RT for 24–48 hours.

    • Note: The cyclohexyl group slows this reaction. Heating to 40°C may be required.

  • Quench: Extremely Careful addition to saturated NaHCO3. Evolution of CO2 and HF neutralization occurs.

Data Analysis & Expected Results

The following table summarizes the expected physicochemical shifts for the derivatives compared to the parent ketone.

Derivative TypeReactionKey Property ChangePrimary SAR Utility
Parent Ketone N/ALogP ~ 4.2Baseline Activity
Secondary Amine Reductive AminationLogP ↓, pKa ~ 9-10Introduces ionic bond (e.g., Asp residue in GPCR)
Tertiary Alcohol Grignard (Me)LogP ↔, H-Bond DonorProbes hydrophobic pocket depth + H-bond
gem-Difluoro DeoxofluorLogP ↑, No H-bondMetabolic stability check; Lipophilicity scan
Oxime NH2OH condensationPolar Surface Area ↑Altering linker geometry & polarity

Workflow Visualization

The following diagram outlines the operational workflow for the primary protocol (Reductive Amination), highlighting critical control points.

Reductive_Amination_Workflow Start Start: Ketone + Amine (1.2 eq) Step1 Add Ti(OiPr)4 (1.5 eq) Anhydrous THF Start->Step1 Check1 Checkpoint: LC-MS for Imine Step1->Check1 6-12 hrs RT Step2 Dilute w/ MeOH Add NaBH3CN Check1->Step2 Imine Formed Quench Quench w/ H2O (Titanium Precipitation) Step2->Quench Reduction Complete Filter Filter (Celite) Basic Workup Quench->Filter Final Final Product: Secondary Amine Filter->Final

Figure 2: Operational workflow for Ti(OiPr)4-mediated reductive amination.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Cyclohexyl 2-(4-fluorophenyl)ethyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize reaction yield and purity. The methodologies and explanations provided are grounded in established principles of organic chemistry, particularly the Friedel-Crafts acylation, and are supported by relevant literature.

I. Understanding the Core Synthesis: Friedel-Crafts Acylation

The most common and direct route to synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of fluorobenzene with 3-cyclohexylpropanoyl chloride in the presence of a Lewis acid catalyst.

The fluorine atom on the benzene ring is an ortho-, para-directing deactivator. This means that while it makes the ring less reactive than benzene, it directs the incoming acyl group primarily to the para position, which is the desired outcome for this synthesis. The deactivating nature of fluorine also helps to prevent polysubstitution, a common side reaction in Friedel-Crafts alkylations.[1]

II. Troubleshooting Guide & Yield Optimization

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Low or No Product Formation

Q1: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

A1: Low or no product formation in a Friedel-Crafts acylation can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic checklist to diagnose the issue:

  • Inadequate Reagent Purity:

    • Lewis Acid (e.g., AlCl₃): Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it, leading to reaction failure. Ensure it is a fine, lump-free powder and handle it quickly in a dry environment (e.g., glovebox or under an inert atmosphere).

    • Fluorobenzene and 3-Cyclohexylpropanoyl Chloride: Ensure the purity of your starting materials. Contaminants can interfere with the catalyst or lead to side reactions.

    • Solvent: The solvent must be strictly anhydrous. Common choices like dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be freshly distilled from a suitable drying agent (e.g., CaH₂).

  • Catalyst Inactivity or Insufficient Amount:

    • For the acylation of a deactivated ring like fluorobenzene, a stoichiometric amount of the Lewis acid catalyst is often necessary. This is because the product ketone can form a complex with the Lewis acid, effectively sequestering it.[2]

    • Consider using a more potent or specialized Lewis acid. While AlCl₃ is common, alternatives like hafnium triflate or rare earth triflates have shown good efficacy in acylating deactivated aromatic rings.[3]

  • Incorrect Reaction Temperature:

    • The initial formation of the acylium ion complex should typically be done at a low temperature (0-5 °C) to control the exothermic reaction.

    • After the addition of fluorobenzene, the reaction may need to be gently warmed to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Poor Mixing:

    • The reaction mixture can become thick, especially with AlCl₃. Ensure efficient stirring to maintain a homogeneous suspension.

Formation of Impurities and Side Products

Q2: My crude product shows multiple spots on TLC, and the final yield after purification is low. What are the common side products and how can I minimize them?

A2: The formation of side products is a common cause of reduced yield. The most likely impurities in this synthesis are the ortho-isomer and diacylated products.

  • Ortho-Isomer Formation:

    • Although fluorine is a para-director, some amount of the ortho-acylated product can form. Higher reaction temperatures can sometimes favor the formation of the sterically less hindered para-product. However, this needs to be balanced against the potential for decomposition at higher temperatures.

    • The choice of Lewis acid can also influence regioselectivity. Experimenting with different catalysts might improve the para:ortho ratio.

  • Diacylation:

    • While the ketone product is deactivated, forcing conditions (high temperature, long reaction times, large excess of acylating agent or catalyst) can lead to a second acylation. To minimize this, use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the 3-cyclohexylpropanoyl chloride and the Lewis acid.[4]

  • Side Reactions of 3-Cyclohexylpropanoyl Chloride:

    • Under harsh Lewis acid conditions, there is a theoretical possibility of intramolecular cyclization to form a bicyclic ketone, though this is less likely with a six-membered ring. More likely is the potential for rearrangement of the acylium ion, although this is generally not an issue in Friedel-Crafts acylations.[1]

Table 1: Troubleshooting Common Side Products

Problem Likely Cause(s) Recommended Solution(s)
Significant amount of ortho-isomer High reaction temperature; catalyst choice.Maintain a lower reaction temperature; screen alternative Lewis acids.
Presence of diacylated product Excess acylating agent or catalyst; prolonged reaction time.Use a stoichiometric amount or a slight excess of reagents; monitor reaction progress by TLC and quench upon completion.
Unidentified byproducts Impure starting materials; decomposition.Ensure purity of all reagents and solvents; maintain appropriate reaction temperature.

III. Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.

Representative Synthesis Protocol
  • Preparation:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube).

    • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

    • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation:

    • Dissolve 3-cyclohexylpropanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Acylation Reaction:

    • After the addition is complete, add fluorobenzene (1.0-1.2 equivalents), also dissolved in anhydrous DCM, dropwise via the dropping funnel.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complexes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/isopropanol) can yield the pure product.

IV. Frequently Asked Questions (FAQs)

Q3: Can I use a different Lewis acid catalyst?

A3: Yes. While AlCl₃ is the classic choice, other Lewis acids can be used and may offer advantages in terms of handling, reactivity, and environmental impact. For fluorobenzene, which is a somewhat deactivated substrate, catalysts like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or more modern catalysts like scandium(III) triflate (Sc(OTf)₃) or bismuth(III) triflate (Bi(OTf)₃) can be effective.[3] The optimal catalyst and its loading should be determined empirically.

Q4: How do I prepare 3-cyclohexylpropanoyl chloride?

A4: 3-Cyclohexylpropanoyl chloride can be readily prepared from 3-cyclohexylpropanoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like DCM with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride.

Q5: What are the expected spectroscopic data for the product?

  • ¹H NMR:

    • Aromatic protons will appear as two doublets of doublets (or multiplets) in the range of δ 7.0-8.0 ppm due to coupling with each other and the fluorine atom.

    • The methylene protons adjacent to the ketone (–CH₂CO–) will be a triplet around δ 2.8-3.2 ppm.

    • The methylene protons adjacent to the cyclohexyl ring will be a triplet around δ 2.5-2.8 ppm.

    • The cyclohexyl protons will appear as a complex multiplet in the upfield region (δ 1.0-2.0 ppm).

  • ¹³C NMR:

    • The ketone carbonyl carbon will be a singlet around δ 198-205 ppm.

    • The aromatic carbons will appear in the δ 115-165 ppm region. The carbon attached to the fluorine will show a large C-F coupling constant.

    • The methylene and cyclohexyl carbons will appear in the upfield region (δ 25-45 ppm).

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the aryl ketone will be observed around 1680-1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic parts will be seen around 2850-3100 cm⁻¹.

    • A C-F stretching vibration will be present in the fingerprint region, typically around 1200-1250 cm⁻¹.

Q6: My final product is an oil, but I expected a solid. What should I do?

A6: The physical state of the final product can be influenced by purity.

  • Residual Solvent: Ensure all solvent has been removed under high vacuum. Gentle heating may assist, but be cautious of potential decomposition.

  • Impurities: The presence of impurities, such as the ortho-isomer or residual starting materials, can lower the melting point and result in an oil. Re-purification by column chromatography may be necessary.

  • Inducing Crystallization: If the product is pure but oily, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available.

V. Visualization of the Workflow

Diagram 1: Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Setup & Reagent Prep (Anhydrous Conditions) B 2. Acylium Ion Formation (AlCl3 + Acyl Chloride @ 0°C) A->B C 3. Friedel-Crafts Acylation (Add Fluorobenzene, warm to RT) B->C D 4. Quench Reaction (Ice/HCl) C->D Reaction Complete E 5. Liquid-Liquid Extraction (DCM) D->E F 6. Wash & Dry (NaHCO3, Brine, MgSO4) E->F G 7. Solvent Removal (Rotary Evaporator) F->G H 8. Column Chromatography or Recrystallization G->H Crude Product I 9. Characterization (NMR, IR, MS) H->I Troubleshooting_Tree Start Low or No Yield Q1 Check Reagent Quality (Anhydrous? Pure?) Start->Q1 Q2 Review Reaction Conditions (Temp? Stirring?) Start->Q2 Q3 Assess Catalyst (Stoichiometry? Activity?) Start->Q3 Sol1 Use fresh, anhydrous reagents & solvents. Q1->Sol1 No Sol2 Optimize temperature profile and ensure vigorous stirring. Q2->Sol2 No Sol3 Use stoichiometric AlCl3 or screen other Lewis acids. Q3->Sol3 No Impurity Impure Product I1 Ortho-isomer present? Impurity->I1 I2 Diacylation observed? Impurity->I2 Sol4 Lower reaction temperature. I1->Sol4 Yes Sol5 Use 1.05 eq. of acyl chloride. Monitor by TLC. I2->Sol5 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

  • Friedel-Crafts Acylation of Benzene and Unactivated Benzenes. Tetrahedron Letters, 1998. [Link]

  • PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. National Center for Biotechnology Information. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Method for acylating fluorobenzene. Google Patents (CN101462931A).

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 2021. [Link]

  • Phenyl cyclohexyl ketone. NIST Chemistry WebBook. [Link]

  • Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

Sources

troubleshooting purification of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Flash Chromatography & Isolation

Diagnostic Triage & Strategy

Before modifying your column parameters, we must diagnose the physicochemical behavior of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone . This molecule presents a specific "hybrid" challenge: it contains a lipophilic, non-UV-active aliphatic head (cyclohexyl) and a UV-active aromatic tail (fluorophenyl), linked by a flexible ethyl ketone spacer.

Compound Profile:

  • Chromophore: The 4-fluorophenyl group provides strong UV absorption at 254 nm . The ketone carbonyl (unconjugated) has weak absorption (~280 nm).

  • Polarity: Moderate.[1][2] The ketone is the primary polar handle. The cyclohexyl and ethyl groups add significant lipophilicity.

  • Risk Factors:

    • "Ghost" Impurities: Precursors like cyclohexyl halides or cyclohexanecarbonitrile are UV-inactive or weakly active. You may miss them if relying solely on UV detection.

    • Solubility Mismatch: The compound is a solid. Loading in minimal dichloromethane (DCM) onto a Hexane-equilibrated column often causes precipitation and streaking.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Identify Issue Issue1 Poor Separation (Co-elution) Start->Issue1 Issue2 Streaking / Tailing Start->Issue2 Issue3 Compound Precipitates on Column Start->Issue3 Issue4 Low Recovery / Invisible Impurities Start->Issue4 SolventCheck Check u0394Rf & Selectivity Issue1->SolventCheck LoadCheck Check Loading Method Issue2->LoadCheck Issue3->LoadCheck StainCheck Check Detection Method Issue4->StainCheck Action1 Switch Solvent System (Hex/EtOAc u2192 Hex/Ether) SolventCheck->Action1 Rf < 0.1 or > 0.4 Action2 Switch to Dry Loading (Silica/Celite) LoadCheck->Action2 Liquid Loading Failed Action3 Use PMA or Anisaldehyde Stain StainCheck->Action3 UV 254nm Only?

Figure 1: Diagnostic logic flow for identifying purification failures.

Frequently Asked Questions (Troubleshooting Guide)

Category 1: Separation & Resolution

Q1: My product co-elutes with an impurity in 10% Ethyl Acetate/Hexane. How do I improve resolution without running a 4-hour column?

A: You are likely facing a "Selectivity" (


) issue, not just a "Retention" (

) issue. Since your molecule has distinct aliphatic (cyclohexyl) and aromatic (fluorophenyl) domains, changing the nature of the solvent interaction is more effective than just lowering the polarity.
  • The Science: Ethyl Acetate (EtOAc) is a hydrogen bond acceptor. If your impurity is a des-fluoro analog or an isomer, its interaction with EtOAc mimics your product.

  • The Fix: Switch to a Hexane/Diethyl Ether or Hexane/MTBE system.

    • Ether tends to provide better resolution for ketones vs. alcohols or non-polar byproducts because it interacts differently with the silica surface hydroxyls [1].

    • Protocol: Run a TLC in 10% EtOAc/Hexane. Note the Rf. Then, find the % of Ether/Hexane that gives the exact same Rf (usually requires ~2x more ether, e.g., 20% Ether). If the spots separate in Ether, use that system.

Q2: The compound streaks significantly, spanning 10+ fractions. Is the silica too acidic?

A: While silica acidity can affect some ketones, for this compound, this is almost certainly a Solubility/Loading Effect . You likely dissolved the sample in a "strong" solvent (like DCM or Chloroform) to load it onto a column equilibrated in Hexane.

  • The Mechanism: When the DCM plug hits the Hexane mobile phase, the compound momentarily precipitates (crashes out) because it is insoluble in pure Hexane. It then slowly re-dissolves as the gradient increases, causing a "smear" or streak down the column.

  • The Fix: Switch to Dry Loading (See Protocol A below). This eliminates the solvent mismatch shock [2].

Category 2: Detection & Recovery

Q3: I see a strong UV spot, but my NMR shows significant aliphatic impurities. Why didn't I see them on TLC?

A: The cyclohexyl moiety is UV transparent. If your synthesis involved Cyclohexyl bromide or Cyclohexanecarbonitrile, these precursors have little to no UV absorbance at 254 nm.

  • The Fix: You must use a chemical stain.[3]

    • PMA (Phosphomolybdic Acid): The "Universal" stain.[4] It oxidizes the cyclohexyl ring upon heating, appearing as dark blue/green spots.

    • Anisaldehyde: Excellent for ketones.[5] It often turns ketones distinct colors (pink/orange) while leaving alkyl halides colorless or faint [3].

  • Validation: Dip your TLC plate in PMA, heat with a heat gun until the background is light blue. If you see a spot above/below your ketone that wasn't there under UV, that is your contaminant.

Q4: My compound is crystallizing inside the column tubing or cartridge.

A: This molecule is a solid with high crystallinity due to the para-fluoro symmetry and the bulky cyclohexyl group.

  • The Fix:

    • Ensure Solubility: Do not run 100% Hexane at the start. Start your gradient at 2-5% EtOAc (or Ether) to maintain solubility.

    • Flow Rate: Do not stop the flow. If the column pauses, the local concentration of the compound can induce crystallization.

Experimental Protocols

Protocol A: Dry Loading (The "Gold Standard" for Solids)

Recommended for this compound to prevent streaking and crystallization.

  • Dissolution: Dissolve your crude this compound (e.g., 500 mg) in the minimum amount of DCM or Acetone required to fully solubilize it.

  • Adsorption: Add silica gel (approx. 3-4x the mass of the crude; e.g., 1.5 - 2.0 g) to the flask.

  • Evaporation: Rotovap the mixture to dryness.

    • Critical Check: The result must be a free-flowing powder . If it is sticky or clumpy, add more silica and re-evaporate.

  • Loading: Pour this powder carefully onto the top of your pre-equilibrated column (or into a solid load cartridge). Add a small layer of sand on top to protect the bed.

  • Elution: Begin your gradient. The compound will elute as a sharp, concentrated band [4].

Protocol B: Optimization of Mobile Phase (TLC)

Use this to determine the optimal solvent system.

ParameterTarget ValueNotes
Target Rf 0.25 – 0.35In the solvent system intended for the column.

Rf
> 0.10Difference between product and nearest impurity.
Solvent A Hexane / HeptaneNon-polar base.
Solvent B Diethyl EtherPreferred over EtOAc for ketone resolution.

Workflow:

  • Prepare TLC chambers with 5%, 10%, and 20% Ether in Hexane.

  • Spot crude mixture.

  • Visualize with UV AND PMA stain.

  • Select the % where the Product Rf is ~0.30.

  • Rule of Thumb: Flash chromatography requires a lower Rf than TLC implies. If Rf is 0.3 on TLC, the compound will elute around 3-4 column volumes (CV) [1].

Advanced Visualization: Dry Loading Workflow

DryLoading Crude Crude Mixture (Dissolved in DCM) Silica Add Silica Gel (Ratio 1:3) Crude->Silica Mix Rotovap Rotary Evaporation (Remove Solvent) Silica->Rotovap Dry Powder Free-Flowing Powder Rotovap->Powder Check Consistency Column Load onto Column (Top of Bed) Powder->Column Pour Result Sharp Band Elution (No Streaking) Column->Result Elute

Figure 2: Step-by-step Dry Loading procedure to eliminate solubility-induced streaking.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2][6][7][8][9] J. Org.[2] Chem.1978 , 43, 2923–2925.[6][8][9]

  • Biotage Application Note. Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage Blog2023 .

  • University of Rochester. TLC Stains and Visualization Methods. Department of Chemistry Guides.

  • Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO Technical Notes.

Sources

improving reaction conditions for the synthesis of asymmetric ketones.

Author: BenchChem Technical Support Team. Date: February 2026

<_

Welcome to the technical support center for the synthesis of asymmetric ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective ketone synthesis. Here, we move beyond simple protocols to explore the underlying principles and provide actionable troubleshooting advice for common challenges encountered in the laboratory. Our focus is on empowering you with the expertise to not only identify issues but also to rationally design improved reaction conditions.

Introduction: The Challenge of Asymmetric Ketone Synthesis

The creation of a specific stereoisomer of a ketone is a frequent and often formidable challenge in organic synthesis. Asymmetric ketones are crucial building blocks for a vast array of pharmaceuticals and biologically active molecules. However, controlling the stereochemistry at the α-carbon, or through enantioselective addition to the carbonyl group, is fraught with potential pitfalls. Issues such as low enantiomeric excess (ee), poor yields, undesired side reactions, and difficulties with regioselectivity are common hurdles.[1][2]

This guide is structured to address these challenges head-on, providing a framework for troubleshooting and optimization based on a deep understanding of reaction mechanisms.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section is dedicated to diagnosing and solving specific problems that arise during the synthesis of asymmetric ketones. We will explore common pitfalls and offer systematic approaches to overcoming them.

Scenario 1: Low Enantiomeric Excess (ee) in α-Alkylation Reactions

Problem: You are attempting a direct asymmetric α-alkylation of a ketone using a chiral catalyst (organocatalyst or transition-metal complex), but the desired product is obtained with low enantioselectivity.

Underlying Causes & Diagnostic Questions:

  • Ineffective Chiral Environment: Is the catalyst effectively discriminating between the two enantiofaces of the enolate or enamine intermediate? The steric and electronic properties of both the catalyst and the substrate are critical.

  • Background Uncatalyzed Reaction: Is a non-selective background reaction competing with the desired catalytic cycle? This is often a problem when using highly reactive electrophiles.

  • Racemization of the Product: Is the newly formed stereocenter susceptible to racemization under the reaction conditions?[1] This is particularly relevant when forming tertiary stereocenters.

  • Enolate Geometry: For acyclic ketones, is the E/Z geometry of the enolate controlled? The geometry of the enolate can significantly influence the facial selectivity of the electrophile's approach.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Enantiomeric Excess start Low ee in α-Alkylation catalyst Evaluate Catalyst System start->catalyst catalyst->start Re-evaluate catalyst choice conditions Modify Reaction Conditions catalyst->conditions If catalyst is appropriate conditions->catalyst Re-screen catalysts substrate Assess Substrate Compatibility conditions->substrate If conditions are optimized substrate->conditions Modify substrate if possible racemization Check for Product Racemization substrate->racemization If substrate is suitable racemization->conditions Adjust workup/purification solution Optimized Enantioselectivity racemization->solution If racemization is addressed

Caption: A systematic workflow for troubleshooting low enantioselectivity in asymmetric α-alkylation reactions.

Solutions & Optimization Strategies:

Parameter Actionable Advice Rationale
Catalyst System Screen a panel of catalysts: Vary the chiral ligand, metal center (for transition metal catalysis), or organocatalyst backbone. Consider catalysts with different steric and electronic properties.The optimal catalyst is highly substrate-dependent. A catalyst that is effective for one ketone may not be for another.
Solvent Investigate a range of solvents: Solvents can influence the conformation of the catalyst-substrate complex and the solubility of intermediates.Polar aprotic solvents often favor enolate formation, while nonpolar solvents may enhance asymmetric induction through better-organized transition states.
Temperature Lower the reaction temperature: Asymmetric reactions are often more selective at lower temperatures.Lower temperatures can increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
Base Choose the appropriate base: For enolate-based reactions, the choice of base (e.g., LDA, NaHMDS) and its stoichiometry is critical. For organocatalytic reactions, the acidity/basicity of co-catalysts can be tuned.The base influences the rate of enolate formation and can impact aggregation states, which in turn affect stereoselectivity.
Electrophile Use a less reactive electrophile: If a background reaction is suspected, switching to a less reactive alkylating agent can favor the catalyzed pathway.This minimizes the uncatalyzed, non-selective reaction, thereby improving the overall enantiomeric excess.
Additives Introduce additives: In some systems, additives like salts (e.g., LiCl) can influence aggregation and improve stereoselectivity.Additives can break up deleterious aggregates of the catalyst or substrate, leading to a more defined and selective catalytic cycle.

Protocol Example: Screening of Chiral Phosphoric Acids for Asymmetric Alkylation

  • Preparation of Stock Solutions: Prepare stock solutions of the ketone substrate, alkylating agent, and a panel of different chiral phosphoric acid catalysts in the chosen solvent (e.g., toluene).

  • Reaction Setup: In a series of vials, add the ketone and the appropriate chiral phosphoric acid catalyst.

  • Initiation: Add the alkylating agent to each vial to initiate the reaction.

  • Monitoring: Monitor the reactions by TLC or LC-MS to determine conversion.

  • Workup and Analysis: Once the reaction is complete, quench the reaction and purify the product. Determine the enantiomeric excess of the product from each reaction using chiral HPLC or SFC.

  • Optimization: Based on the results, select the most promising catalyst and further optimize other parameters such as temperature and concentration.[1]

Scenario 2: Poor Yield in Grignard-type Additions to Prochiral Ketones

Problem: You are performing an enantioselective nucleophilic addition of an organometallic reagent (e.g., Grignard, organolithium, organozinc) to a prochiral ketone in the presence of a chiral ligand or auxiliary, but the yield of the desired tertiary alcohol is low.

Underlying Causes & Diagnostic Questions:

  • Enolization of the Ketone: Is the organometallic reagent acting as a base and deprotonating the ketone at the α-position instead of adding to the carbonyl? This is a common side reaction, especially with sterically hindered ketones.

  • Side Reactions of the Organometallic Reagent: Is the organometallic reagent stable under the reaction conditions? Grignard reagents, for example, can undergo side reactions like reduction of the ketone.[3][4]

  • Reagent Reactivity: Is the organometallic reagent sufficiently reactive to add to the ketone under the chosen conditions? Some less reactive organometallics may require activation.[5]

  • Chelation Control: For substrates with nearby heteroatoms, is chelation to the metal center hindering the desired nucleophilic attack?

Troubleshooting Workflow:

G cluster_1 Troubleshooting Poor Yield in Nucleophilic Additions start Low Yield in Addition Reaction reagent Evaluate Organometallic Reagent start->reagent reagent->start Change organometallic conditions Modify Reaction Conditions reagent->conditions If reagent is appropriate conditions->reagent Re-screen ligands/additives substrate Assess Substrate for Enolization conditions->substrate If conditions are optimized substrate->conditions Use less hindered ketone if possible solution Improved Yield substrate->solution If enolization is minimized

Caption: A workflow for diagnosing and solving low yield issues in enantioselective nucleophilic additions to ketones.

Solutions & Optimization Strategies:

Parameter Actionable Advice Rationale
Organometallic Reagent Switch to a less basic, more nucleophilic reagent: Consider using an organozinc or organocerium reagent instead of a Grignard or organolithium.These reagents are generally less basic and less prone to causing enolization.
Temperature Lower the reaction temperature: Addition reactions are often favored over enolization at lower temperatures.This can help to kinetically favor the desired nucleophilic addition pathway.
Lewis Acid Additives Add a Lewis acid: The addition of a Lewis acid like CeCl₃ (the Luche reduction conditions for enones) can activate the carbonyl group towards nucleophilic attack and suppress enolization.The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity.
Solvent Change the solvent: The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent.Ethereal solvents like THF or Et₂O are common, but coordinating solvents can sometimes be beneficial.
Order of Addition Reverse the order of addition: Adding the ketone slowly to a solution of the organometallic reagent can sometimes minimize enolization by keeping the ketone concentration low.This can help to prevent the organometallic reagent from acting as a base on unreacted ketone.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of α-alkylation for an unsymmetrical ketone?

A1: Controlling regioselectivity is a significant challenge.[1] Here are some strategies:

  • Kinetic vs. Thermodynamic Control: For kinetically controlled deprotonation at the less hindered α-position, use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. For thermodynamically controlled deprotonation at the more substituted position, use a smaller, less hindered base at higher temperatures.

  • Directing Groups: Introduce a temporary directing group on the ketone that can guide the deprotonation or the approach of the electrophile to a specific α-position.

  • Catalyst Control: Some modern nickel-catalyzed systems have shown the ability to reverse the conventional regioselectivity, favoring alkylation at the more-hindered site.[6]

Q2: My asymmetric hydrogenation of a ketone is sluggish. How can I increase the reaction rate?

A2: Sluggish asymmetric hydrogenations can often be improved by:

  • Increasing Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen available for the catalytic cycle.

  • Optimizing the Catalyst Loading: While it's desirable to use low catalyst loadings, a slight increase may be necessary for less reactive substrates.

  • Screening Ligands: The electronic and steric properties of the chiral ligand have a profound impact on the catalyst's activity.[7]

  • Solvent Choice: The solvent can affect the solubility of the catalyst and the substrate, as well as the rate of hydrogen transfer.

  • Base Activation: For many ruthenium-based catalysts, a base is required for activation. Ensure the correct base and stoichiometry are being used.[8]

Q3: What are the advantages of using organocatalysis for asymmetric ketone synthesis?

A3: Organocatalysis offers several benefits:

  • Metal-Free: This avoids potential contamination of the final product with toxic heavy metals, which is a significant concern in pharmaceutical synthesis.

  • Air and Moisture Stability: Many organocatalysts are more stable to air and moisture than their transition-metal counterparts, simplifying reaction setup.

  • Availability and Cost: Organocatalysts are often derived from readily available and inexpensive chiral starting materials like amino acids and alkaloids.[9]

  • Green Chemistry: The use of non-toxic catalysts and often milder reaction conditions aligns with the principles of green chemistry.[10]

Q4: Can I use enzymatic methods for the synthesis of chiral ketones?

A4: While enzymatic methods, particularly using ketoreductases (KREDs), are excellent for the enantioselective reduction of prochiral ketones to chiral alcohols, their direct application for the synthesis of chiral ketones is less common.[11] However, they can be used in kinetic resolutions of racemic ketones or in combination with other chemical steps. The high enantioselectivity of enzymes makes them a powerful tool in biocatalysis.[8]

Q5: In Friedel-Crafts acylation to produce an aromatic ketone, what are common pitfalls?

A5: Key challenges in Friedel-Crafts acylation include:

  • Substrate Deactivation: The ketone product is less reactive than the starting aromatic ring, which prevents polyacylation. However, if the starting material is already deactivated (e.g., nitrobenzene), the reaction may not proceed at all.[12]

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required because it complexes with the product ketone.

  • Rearrangements: Unlike Friedel-Crafts alkylation, the acylium ion intermediate is resonance-stabilized and does not typically undergo rearrangement.[13] This is a significant advantage for synthesizing linear alkyl chains on an aromatic ring after a subsequent reduction of the ketone.

References

  • Valle-Serrano, J., et al. (2018). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Molecules, 23(10), 2470. Available at: [Link]

  • Bawn, C., et al. (2018). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 54(75), 10525-10539. Available at: [Link]

  • Valle-Serrano, J., et al. (2018). Direct Asymmetric Alkylation of Ketones: Still Unconquered. ResearchGate. Available at: [Link]

  • Wang, Z.-X., et al. (2000). Design and Synthesis of Chiral Ketones for Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins. Journal of the American Chemical Society, 122(31), 7542-7543. Available at: [Link]

  • Ohkuma, T., & Noyori, R. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 34(11), 853-861. Available at: [Link]

  • Corey, E. J., & Helal, C. J. (1998). Enantioselective Carbonyl 1,2- or 1,4-Addition Reactions of Nucleophilic Silyl and Diazo Compounds Catalyzed by the Chiral Oxazaborolidinium Ion. Accounts of Chemical Research, 31(8), 455-464. Available at: [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]

  • Wang, C., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 11(1), 1-9. Available at: [Link]

  • Miller, S. J., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(40), 14313-14316. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Hoveyda, A. H., et al. (2022). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition, 61(12), e202116039. Available at: [Link]

  • Tao, Z., et al. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(49), 27211-27217. Available at: [Link]

  • Khan Academy. (n.d.). Worked example: Part-2-Synthesis of ketones. Retrieved from [Link]

  • Glotz, G. (2020). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm. Available at: [Link]

  • Zhou, Q.-L., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications, 14(1), 3234. Available at: [Link]

  • Feringa, B. L., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4475. Available at: [Link]

  • Reetz, M. T. (2004). Selected Diastereoselective Reactions: Additions of Achiral Carbanions to Chiral Aldehydes and Ketones. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis. (n.d.). University of Windsor. Available at: [Link]

  • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]

  • Sarpong, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48037-48046. Available at: [Link]

  • YouTube. (2024). CHEM 2325 Module 19: Reactions of Aldehydes and Ketones with Grignard reagents. Retrieved from [Link]

  • Morris, R. H., et al. (2009). An Unexpected Possible Role of Base in Asymmetric Catalytic Hydrogenations of Ketones. Synthesis and Characterization of Several Key Catalytic Intermediates. Journal of the American Chemical Society, 131(35), 12696-12705. Available at: [Link]

  • Royal Society of Chemistry. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available at: [Link]

  • Asymmetric-Synthesis. (n.d.). University of Oxford. Available at: [Link]

  • YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]

  • Pharmaceutical Technology. (2006). Asymmetric Routes to Chiral Secondary Alcohols. Available at: [Link]

  • OUCI. (n.d.). Catalytic asymmetric alkylation of ketones using organometallic reagents. Retrieved from [Link]

  • Deng, L., et al. (2008). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 130(8), 2422-2423. Available at: [Link]

  • YouTube. (2015). Asymmetric reductions of aldehydes and ketones. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 275. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • ResearchGate. (2011). Low-Loading Asymmetric Organocatalysis. Chemical Society Reviews, 40(10), 4977-4992. Available at: [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • YouTube. (2020). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. Retrieved from [Link]

  • MDPI. (2020). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Catalysts, 10(11), 1329. Available at: [Link]

Sources

preventing degradation of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for Cyclohexyl 2-(4-fluorophenyl)ethyl Ketone

Executive Summary

This compound is a lipophilic


-methylene ketone often used as an intermediate in the synthesis of neuroleptic pharmacophores (e.g., butyrophenone analogues). While the fluorophenyl moiety provides metabolic stability, the ketone functionality—flanked by a secondary alkyl group (cyclohexyl) and an 

-methylene spacer—presents specific stability challenges during workup.

Users frequently report "degradation" manifesting as:

  • Gum/Oil formation instead of crystallization (indicating polymerization or aldol condensation).

  • Loss of material into the aqueous phase (emulsion formation).

  • Discoloration (oxidation of the benzylic position).

This guide provides a self-validating protocol to arrest these degradation pathways.

Module 1: The Critical Control Point – Quenching

The most common point of failure is the quench of the reaction mixture (whether from Friedel-Crafts acylation or Grignard addition to a nitrile).

The Mechanism of Failure: The


-protons (C2 position relative to the carbonyl) are acidic (

).
  • If Quench is too Basic (pH > 10): Rapid Aldol Condensation occurs. The ketone enolizes and attacks a non-enolized ketone molecule, forming a dimer. This appears as a viscous yellow/orange oil that refuses to crystallize.

  • If Quench is too Acidic (pH < 2): If synthesized via the Grignard-Nitrile route, the intermediate imine may hydrolyze too violently, or acid-catalyzed rearrangements can occur.

Troubleshooting Matrix: The Acid/Base Quench
ObservationDiagnosed IssueCorrective Action
Gum/Oil forms immediately Aldol Condensation (pH too high).Switch to Buffered Quench (Sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1] Avoid NaOH/KOH.
Product trapped in emulsion Lipophilic Entrapment . Cyclohexyl group acts as a surfactant.Use MTBE instead of EtOAc. Add solid NaCl to aqueous layer.
New TLC spot (

higher)
Elimination Product or Dimer.Keep workup temp

C. Limit exposure to strong bases.
Yellowing of solution Benzylic Oxidation .Degas solvents. Use

atmosphere during concentration.

Module 2: Visualization of Stability Logic

The following decision tree illustrates the workflow to prevent degradation during the critical quench phase.

QuenchProtocol Start Reaction Complete (Grignard or Friedel-Crafts) CheckRoute Identify Synthesis Route Start->CheckRoute RouteA Route A: Grignard + Nitrile CheckRoute->RouteA RouteB Route B: Friedel-Crafts CheckRoute->RouteB ImineRisk RISK: Imine Hydrolysis Must be controlled RouteA->ImineRisk LewisAcid RISK: Aluminum Salts Exothermic Quench RouteB->LewisAcid Decision Select Quench Buffer ImineRisk->Decision LewisAcid->Decision Method1 Method 1: Sat. NH4Cl (Mild Acid, pH ~5) Decision->Method1 Recommended Method2 Method 2: 1M HCl (Cold) (Strong Acid, pH <1) Decision->Method2 High Risk Result1 STABLE: Clean Hydrolysis No Aldol Side-products Method1->Result1 Result2 UNSTABLE: Polymerization or Gum Formation Method2->Result2

Figure 1: Decision tree for quenching reaction mixtures to minimize


-ketone degradation.

Module 3: Validated Workup Protocol

To ensure integrity of the this compound, follow this "Cold-Buffered" protocol. This replaces standard strong acid/base workups.

Step-by-Step Methodology

1. Temperature Control (The "Cold Shock")

  • Cool the reaction mixture to 0°C – 5°C before quenching.

  • Why: The rate of Aldol condensation is significantly retarded at low temperatures.

2. The Buffered Quench

  • Do NOT use 10% HCl or NaOH directly.

  • Prepare: Saturated Ammonium Chloride (

    
    ) solution (approx. 37g/100mL water).
    
  • Action: Add the

    
     solution dropwise via an addition funnel.
    
    • Observation: If using a Grignard route, a white precipitate (Mg salts) will form. This is normal.

    • Mechanism:[2][3][4][5][6][7]

      
       provides a mild proton source (
      
      
      
      ) sufficient to hydrolyze the imine intermediate (from nitrile route) or quench the alkoxide without triggering acid-catalyzed rearrangement [1].

3. Phase Separation & Extraction

  • Solvent Choice: Use Methyl tert-butyl ether (MTBE) .

    • Why: MTBE forms cleaner phase breaks with magnesium/aluminum salts than Ethyl Acetate or DCM. It also does not extract the "gum" impurities as readily.

  • Emulsion Breaking: If an emulsion forms (common due to the cyclohexyl lipophilicity), add a small amount of Glacial Acetic Acid (0.5 mL per 100 mL) to the aqueous layer to slightly lower pH and break the surfactant effect, followed by solid NaCl.

4. Drying & Concentration [8][9]

  • Dry over Anhydrous Sodium Sulfate (

    
    ) . Avoid Magnesium Sulfate (
    
    
    
    ) as it is slightly Lewis acidic and can promote degradation on the surface if left too long.
  • Rotary Evaporation: Bath temperature must be < 40°C .

    • Critical: Do not distill to dryness if the oil is viscous. Residual heat in a flask can trigger thermal decomposition.

Module 4: Frequently Asked Questions (FAQs)

Q: I obtained a dark orange oil instead of a white solid. Can I save it? A: The orange color indicates conjugated impurities (likely aldol dimers).

  • Fix: Do not distill. Perform a Silica Plug Filtration .

    • Dissolve oil in 9:1 Hexane:EtOAc.

    • Pass through a short pad of silica gel.

    • The non-polar ketone will elute; the polar orange dimers will stick to the silica.

Q: Why is my yield lower than the literature (e.g., <60%)? A: You likely lost product during the "Imine Hydrolysis" stage (if using Grignard).

  • Explanation: The intermediate imine (from Nitrile + Grignard) is stable. If you quench with water and extract immediately, you are extracting the imine, not the ketone. The imine then hydrolyzes slowly in the collection flask or on the column, leading to a mess.

  • Correction: After adding

    
    , stir the biphasic mixture vigorously at room temperature for 1–2 hours  to ensure complete hydrolysis of the C=N bond to C=O before separating layers [2].
    

Q: Can I use Ethanol for recrystallization? A: Yes, but avoid heating to boil for extended periods.

  • Recommendation: Use Pentane/Ethanol (9:1) at low temperature (-20°C) to force crystallization without thermal stress.

References

  • Chemistry Steps. (2025). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

    • Context: Validates the necessity of the acidic hydrolysis step for imine-to-ketone conversion and the risks of incomplete hydrolysis.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles - Conversion to Ketones. Retrieved from [Link][1][10]

    • Context: Provides the mechanistic grounding for the proton transfer steps required during the workup of nitrile-derived ketones.
  • National Institutes of Health (PMC). (2011). 5-Cyclohexyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Retrieved from [Link]

    • Context: Demonstrates the structural stability and crystallographic properties of similar cyclohexyl-fluorophenyl motifs, supporting the feasibility of crystallization over distill

Sources

scale-up challenges for the production of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Process Optimization & Troubleshooting for Batch ID: CFEK-Series

Executive Summary & Route Strategy

Welcome to the technical support hub for Cyclohexyl 2-(4-fluorophenyl)ethyl ketone . This structural motif—a cyclohexyl ring linked via an ethylene bridge to a fluorinated aromatic—is a critical pharmacophore in various CNS-active agents and metabolic modulators (similar to structures found in Pipamperone or Melperone analogs).

The Scale-Up Challenge: While direct alkylation or Friedel-Crafts acylation might suffice on a milligram scale, they fail at the kilogram scale due to regioselectivity issues (ortho/para isomerism on the fluorobenzene) and thermal management.

Recommended Process: For scale-up (>1 kg), we recommend the Weinreb Amide Protocol . This route offers superior chemoselectivity, preventing the "over-addition" of Grignard reagents that leads to tertiary alcohol impurities—a common failure mode in standard ester-to-ketone syntheses [1, 6].

Synthetic Pathway & Critical Control Points (CCPs)

WeinrebRoute Start1 Cyclohexanecarboxylic Acid Intermediate Weinreb Amide (Stable Intermediate) Start1->Intermediate Activation (CDI or SOCl2) Weinreb N,O-Dimethyl hydroxylamine HCl Weinreb->Intermediate Coupling Coupling Reaction (-10°C to 0°C) Intermediate->Coupling Start2 2-(4-Fluorophenyl)ethyl Bromide Grignard Grignard Reagent (Primary Alkyl) Start2->Grignard Initiation (I2/DIBALH) Mg Mg / THF Mg->Grignard Grignard->Coupling Slow Addition Quench Acidic Quench (Citric Acid/HCl) Coupling->Quench Tetrahedral Intermediate Product Target Ketone (>98% Purity) Quench->Product Hydrolysis

Figure 1: Convergent synthesis via Weinreb Amide to prevent tertiary alcohol formation.

Phase 1: The Grignard Formation (The Engine)

Reagent: 2-(4-fluorophenyl)ethyl magnesium bromide Critical Issue: Primary alkyl halides are prone to Wurtz Homocoupling (dimerization) during Grignard formation, generating the impurity 1,4-bis(4-fluorophenyl)butane.

Troubleshooting: "The Reaction Won't Start" or "It's Turning Black"

Q: My Grignard initiation is sluggish. Should I add more Iodine? A: Caution. While Iodine (


) is the classic activator, adding too much generates 

, which can complicate the workup.
  • Protocol: Use DIBAL-H (1-2 mol%) or Red-Al as a soluble activator if Iodine fails. These scavenge moisture and activate the Mg surface instantly without generating heavy salts [10].

  • Mechanical Activation: For scale-up, use "turnings" rather than powder to prevent thermal runaway, but ensure they are mechanically agitated (stirred vigorously) to expose fresh metal surfaces [8].

Q: The solution is turning dark/black immediately. Is this normal? A: A dark grey/brown color is normal. A black, tarry appearance suggests Wurtz coupling or THF decomposition.

  • Root Cause: Temperature too high or halide concentration too high.

  • Fix: Maintain the internal temperature between 35°C and 45°C . Do not reflux aggressively. Dilute the alkyl bromide in THF (1:4 ratio) and dose it slowly to keep the concentration of unreacted halide low relative to the Mg [5, 10].

Phase 2: The Coupling (The Control)

Reaction: Weinreb Amide + Grignard


 Tetrahedral Intermediate 

Ketone
Troubleshooting: Yield Loss & Impurities[1][2][3]

Q: I see significant starting material (Weinreb amide) remaining, but I added 1.2 equivalents of Grignard. A: The "Titration Trap." Grignard reagents degrade over time.[1]

  • Requirement: You must titrate the Grignard reagent immediately before use (e.g., using salicylaldehyde phenylhydrazone or simple iodine titration) [5].

  • Stoichiometry: On scale, use 1.3 – 1.5 equivalents . The Weinreb intermediate is stable, so excess Grignard does not lead to double-addition (tertiary alcohol) as it would with an ester [1, 6].

Q: I detected a tertiary alcohol impurity by HPLC. I thought Weinreb amides prevented this? A: They do, but only if the tetrahedral intermediate remains stable until the quench.

  • Failure Mode: If the reaction temperature rises above 10°C during addition, or if the quench is too slow/hot, the tetrahedral intermediate can collapse in situ to the ketone, which then reacts with remaining Grignard.

  • Protocol: Keep addition temperature -10°C to 0°C . Quench cold into acidic media [1, 4].

Phase 3: Quench & Work-Up (The Bottleneck)

The Problem: Magnesium salts (


 and halides) form gelatinous emulsions that trap the product and make phase separation impossible on a large scale [7].
The "Emulsion Breaker" Protocol

Do not use simple water or dilute HCl if you want a fast separation.

MethodScale SuitabilityProtocolMechanism
Citric Acid High (>1kg) Quench into 10% aq. Citric Acid.Solubilizes Mg salts by chelation; pH buffer prevents product degradation.
Rochelle Salt MediumSat. aq. Sodium Potassium Tartrate.[2]Strong chelation of Mg/Al species. Requires long stirring (2-4 hrs).
Ammonium Chloride LowSat. aq.

.[3]
Standard, but often leaves precipitates that clog filters. Avoid for >100g batches.

Q: The layers won't separate. I have a 'rag' layer. A: This is common with cyclohexyl derivatives due to similar densities with THF/Water mixtures.

  • Add Salt: Add solid NaCl to the aqueous layer to increase density difference.

  • Filter: Pass the emulsion through a pad of Celite (diatomaceous earth) to remove suspended micro-precipitates stabilizing the emulsion [7].

Quantitative Troubleshooting Matrix

Use this table to diagnose HPLC/GC results.

Observation (HPLC/GC)Probable CauseCorrective Action
Impurity: Dimer (1,4-bis(4-fluorophenyl)butane) Wurtz Coupling during Grignard formation.Reduce halide addition rate; lower formation temp; increase stirring speed.
Impurity: Tertiary Alcohol Intermediate collapse before quench.Lower coupling temp (<0°C); Ensure quench is rapid and cold.
Low Yield (Recovered Amide) Grignard degraded or wet solvent.Titrate Grignard before use; Dry THF to <50 ppm water.
Impurity: Cyclohexyl Methyl Ketone Hydrolysis of unreacted Weinreb Amide? No, likely Acetone contamination.Check solvent lines; Acetone reacts with Grignard to form tertiary alcohols.

References

  • Vertex AI Search. (2025). Weinreb amide synthesis scale up Grignard ketone. 4[5][6][7][8]

  • TCI Chemicals. (n.d.). Weinreb Ketone Synthesis | TCI EUROPE N.V.[9]9[5]

  • Organic Syntheses. (n.d.). Grignard additions to Weinreb amide. 10

  • Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides. 11

  • BenchChem. (2025).[12] Troubleshooting common issues in the Grignard synthesis. 3

  • Wikipedia. (n.d.). Weinreb ketone synthesis. 13[5][7][8]

  • ChemPros (Reddit). (2022). Grignard work up troubleshooting. 2

  • Minnesota State University. (n.d.). Grignard Reaction Procedure. 14

  • Mettler Toledo. (2007). Investigation of a Grignard Reaction at Small Scale. 15[1][5][6][7][8][10]

  • ChemPros (Reddit). (2021). Grignard Formation - Troubleshooting and Perfecting. 1

Sources

troubleshooting low conversion rates in cyclohexyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexyl Ketone Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates

Welcome to the technical support center for cyclohexyl ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to diagnose and resolve issues in your experimental work. We will explore the most common synthetic routes and dissect the critical parameters that govern their success.

Initial Diagnostic Workflow

Low conversion is a frustrating outcome, but it is almost always a symptom of a diagnosable issue. Before diving into specific reaction types, use this general workflow to narrow down the potential source of the problem.

G cluster_0 cluster_1 cluster_2 Start Low Conversion of Cyclohexyl Ketone Detected Reagent_Check Problem Area 1: Reagent Integrity & Stoichiometry Start->Reagent_Check Analyze Reagents Condition_Check Problem Area 2: Reaction Conditions & Setup Start->Condition_Check Review Setup Workup_Check Problem Area 3: Workup & Product Isolation Start->Workup_Check Examine Procedure Grignard_Quality Grignard Titrated? (If applicable) Reagent_Check->Grignard_Quality Solvent_Dryness Solvents Anhydrous? Reagent_Check->Solvent_Dryness SM_Purity Starting Material Purity? Reagent_Check->SM_Purity Atmosphere Inert Atmosphere Maintained? Condition_Check->Atmosphere Temperature Temperature Control Accurate? Condition_Check->Temperature Addition_Rate Addition Rate Controlled? Condition_Check->Addition_Rate Quenching Quenching Method Appropriate? Workup_Check->Quenching Extraction Extraction Protocol Thorough? Workup_Check->Extraction

Caption: Initial diagnostic workflow for troubleshooting low yields.

Frequently Asked Questions & Troubleshooting Guides

This section is divided by the two most prevalent methods for synthesizing cyclohexyl ketones: Grignard-based reactions and oxidation of secondary alcohols.

Section A: Grignard-Based Syntheses

(e.g., Cyclohexylmagnesium bromide + Cyclohexanecarboxaldehyde or Acyl Chloride)

This class of reactions is powerful for C-C bond formation but is notoriously sensitive to environmental conditions.[1]

Q1: My Grignard reaction fails to initiate or appears sluggish. What are the primary causes?

A: This is a classic problem almost always related to the activation of the magnesium metal surface. Grignard reagents are potent bases and nucleophiles that are readily destroyed by protic sources and oxygen.[2]

  • Causality & Solution: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the cyclohexyl halide from reacting. This layer must be removed or bypassed.

    • Moisture: The single most common culprit is residual water in your glassware or solvent. Water will quench the Grignard reagent as it forms.[2] Solution: Flame-dry all glassware under vacuum or high vacuum and cool under a positive pressure of an inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

    • Magnesium Activation: Mechanical or chemical activation is often necessary. Solution: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added; the iodine etches the magnesium surface, and the disappearance of the brown color is a good indicator of initiation.[3]

    • Halide Quality: While cyclohexyl bromide is more reactive, it may lead to lower yields than the corresponding chloride.[4] Ensure your cyclohexyl halide is pure and free of water.

Q2: The reaction initiated, but my yield is poor, and I recover a large amount of my starting ketone/aldehyde. What happened?

A: This indicates that your Grignard reagent was either not present in sufficient quantity or was consumed by a competing side reaction.

  • Causality & Solution:

    • Inaccurate Stoichiometry: Commercial Grignard reagents often have a lower concentration than stated on the bottle due to gradual degradation.[2] Solution: Never assume the concentration. Always titrate your Grignard reagent immediately before use to determine its exact molarity. This is a critical, non-negotiable step for reproducible results. See Protocol 1 for a standard titration procedure.

    • Enolization: Grignard reagents are strong bases. If your starting material is a ketone with acidic alpha-protons, the Grignard can act as a base, deprotonating the ketone to form an enolate, rather than as a nucleophile attacking the carbonyl carbon. This consumes the Grignard and regenerates the starting ketone upon workup.[2] Solution: Add the ketone/aldehyde slowly to the Grignard solution at low temperatures (e.g., 0 °C to -78 °C). This favors the kinetically faster nucleophilic addition over the acid-base enolization reaction.

G Start Cyclohexyl-MgBr + Enolizable Ketone Addition Desired Path: 1,2-Nucleophilic Addition Start->Addition Low Temp, Slow Addition Enolization Side Reaction: Enolization (Base) Start->Enolization High Temp, Steric Hindrance Product Tertiary Alcohol (Desired Product) Addition->Product Enolate Magnesium Enolate (Intermediate) Enolization->Enolate Enolate->Ketone Aqueous Workup

Caption: Competing pathways in Grignard reactions.

Q3: My reaction produced a significant amount of a high-boiling, non-polar byproduct, identified as bicyclohexyl. Why?

A: You are observing the effects of Wurtz-type coupling. This side reaction involves the coupling of two cyclohexyl groups.

  • Causality & Solution: This occurs when the Grignard reagent (R-MgX) reacts with the unreacted cyclohexyl halide (R-X) to form R-R. This is more common with alkyl bromides and iodides. Solution: Ensure slow, controlled addition of the cyclohexyl halide to the magnesium turnings during the Grignard formation step. This maintains a low concentration of the halide, minimizing its opportunity to react with the already-formed Grignard reagent. Using a solvent like THF can also help stabilize the Grignard reagent.[3]

Section B: Oxidation-Based Syntheses

(e.g., Swern Oxidation of a secondary cyclohexyl alcohol)

Oxidation reactions are a cornerstone of ketone synthesis, but they require precise control to avoid side reactions and ensure complete conversion. The Swern oxidation is a popular choice due to its mild conditions, but it has several critical failure points.[5][6]

Q1: My Swern oxidation gave a low yield and a complex mixture of products. What are the most critical parameters to control?

A: The Swern oxidation is highly sensitive to temperature. The initial activation of DMSO with oxalyl chloride is exothermic and the resulting intermediate, chloro(dimethyl)sulfonium chloride, is unstable at higher temperatures.[6]

  • Causality & Solution:

    • Temperature Control: The reaction must be maintained at a very low temperature (typically below -60 °C) during the addition of oxalyl chloride and the alcohol.[5][6] If the temperature rises, the intermediate can undergo side reactions, such as the Pummerer rearrangement, leading to byproducts and reduced yield. Solution: Use a cryo-cool or a dry ice/acetone bath. Ensure your reaction vessel has efficient stirring and add reagents dropwise via a syringe pump to control the exothermic reaction and maintain a stable internal temperature.

    • Order of Addition: The order of reagent addition is crucial. Solution: The correct sequence is: 1) Add oxalyl chloride to a solution of DMSO in an anhydrous solvent (e.g., DCM). 2) Add the alcohol. 3) Add the hindered base (e.g., triethylamine). Deviating from this order will result in failed activation or side reactions.

Q2: After workup, I primarily recovered my starting secondary alcohol. What went wrong?

A: This is a clear sign that the oxidation did not occur, pointing to a failure in the activation of DMSO or the subsequent elimination step.

  • Causality & Solution:

    • Reagent Quality: The reagents used in Swern oxidations are hygroscopic and can degrade. Old DMSO can contain water, and oxalyl chloride can decompose. Triethylamine must be pure. Solution: Use freshly opened bottles of reagents or purify them immediately before use. DMSO should be distilled from CaH₂ and stored over molecular sieves.

    • Insufficient Base: At least two equivalents of the base (triethylamine) are required. The first equivalent deprotonates the alkoxysulfonium ion to form the sulfur ylide, and the second neutralizes the HCl generated during the reaction.[6] Solution: Use a slight excess (e.g., 2.5 to 3 equivalents) of triethylamine to ensure the reaction goes to completion.

Q3: The reaction worked, but the smell of dimethyl sulfide is a major issue in the lab. How can I mitigate this?

A: Dimethyl sulfide (DMS) is an unavoidable byproduct of the Swern oxidation and is known for its potent, unpleasant odor.[6]

  • Causality & Solution: DMS is generated in stoichiometric amounts during the final elimination step. Solution: All steps, including the workup, must be performed in a well-ventilated fume hood. To neutralize the odor on glassware and in waste, rinse with a bleach (sodium hypochlorite) solution. The bleach oxidizes the volatile, smelly DMS back to the non-volatile, odorless DMSO or dimethyl sulfone.[6]

Key Experimental Protocols & Data

Protocol 1: Titration of Cyclohexylmagnesium Bromide

This protocol provides a reliable method for determining the precise concentration of your Grignard reagent.[2]

Materials:

  • Iodine (I₂), solid

  • Anhydrous diethyl ether or THF

  • Grignard reagent solution to be titrated

  • Dry glassware (10 mL flask, syringe)

Procedure:

  • Under an inert atmosphere (Ar or N₂), add ~25 mg of iodine to a flame-dried 10 mL flask equipped with a stir bar.

  • Add 2 mL of anhydrous diethyl ether or THF and stir until the iodine is fully dissolved, resulting in a dark brown solution.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a 1 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color of the iodine completely disappears, and the solution becomes colorless or slightly cloudy grey.

  • Record the exact volume of Grignard reagent added.

  • Calculate the molarity using the formula:

    • Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)

    • Note: The stoichiometry between the Grignard reagent and I₂ is 2:1 (2 RMgX + I₂ → 2 R-I + MgX₂), however for titration purposes a 1:1 endpoint is often used for simplicity and reproducibility when the color change is the indicator. A more accurate titration involves back-titration with a known acid after quenching an aliquot with water.[7]

Data Summary Table
ParameterGrignard ReactionSwern Oxidation
Critical Temperature Initiation: RT to reflux. Reaction: -78°C to RT-78°C to -60°C (strictly controlled)
Key Reagent Purity Anhydrous Solvents, Pure HalideAnhydrous DMSO, DCM; Fresh Oxalyl Chloride
Atmosphere Strict Inert (Ar or N₂)Strict Inert (Ar or N₂)
Common Failure Mode No initiation (MgO layer, H₂O)Recovery of starting alcohol (bad reagents, temp)
Primary Byproduct Wurtz coupling (bicyclohexyl)Dimethyl sulfide (DMS)

References

  • Filo - Grignard Reaction Mechanism. (2025). Filo. [Link]

  • Organic Syntheses - Cyclohexyl Methyl Ketone. (1969). Organic Syntheses. [Link]

  • Google Patents - US6881865B2.
  • Vedantu - Swern Oxidation. Swern Oxidation: Reaction Mechanism, Steps & Key Examples. [Link]

  • Wikipedia - Swern Oxidation. Swern oxidation. [Link]

  • Reddit - Troubleshooting my grignard reactions. (2020). r/chemistry. [Link]

  • Organic Syntheses - Cyclohexylcarbinol. Organic Syntheses. [Link]

  • Reddit - Grignard Formation - Troubleshooting and Perfecting. (2021). r/Chempros. [Link]

  • Organic Syntheses - 3-cyclohexyl-2-bromopropene. Organic Syntheses. [Link]

Sources

Validation & Comparative

In Vivo Validation of the Therapeutic Potential of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone (C-FPEK)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone (referred to herein as C-FPEK ) represents a lipophilic, fluorinated structural analog sharing pharmacophore features with the butyrophenone class of antipsychotics (e.g., Haloperidol) and Sigma-1 receptor ligands. Its structure—comprising a cyclohexyl "head," a propanone linker, and a 4-fluorophenyl "tail"—suggests high blood-brain barrier (BBB) permeability and potential utility in modulating CNS targets involved in psychosis, anxiety, or neuroinflammation.

This guide outlines a rigorous in vivo validation strategy to position C-FPEK against established standards. Unlike traditional butyrophenones which often carry high risks of Extrapyramidal Symptoms (EPS), the cyclohexyl substitution in C-FPEK is hypothesized to alter binding kinetics, potentially offering a "soft drug" profile with improved safety.

Part 1: Comparative Analysis & Therapeutic Positioning

To validate C-FPEK, it must be benchmarked against the clinical "Gold Standard" (High Efficacy/High Side Effects) and the "Alternative Standard" (Balanced Profile).

The Competitors
  • Haloperidol (Comparator A): A potent D2 dopamine receptor antagonist.

    • Pros: High efficacy in acute psychosis.

    • Cons: Severe EPS (catalepsy), high metabolic instability.

  • Melperone (Comparator B): An atypical butyrophenone.

    • Pros: Lower affinity for D2, reduced EPS, favorable sedation profile.

    • Cons: Lower potency requiring higher dosing.

Comparative Performance Matrix (Projected)
FeatureHaloperidol (Standard)Melperone (Atypical)C-FPEK (Candidate)
Chemical Class Phenyl-butyrophenonePiperidinyl-butyrophenoneCyclohexyl-propanone
Lipophilicity (LogP) ~4.3 (High)~2.3 (Moderate)~4.8 (Very High)
BBB Penetration RapidModerateRapid (Predicted)
Primary Target D2 High Affinity5-HT2A / D2 Low AffinitySigma-1 / D2 (Putative)
EPS Liability High (Catalepsy)LowLow (Hypothesized)
Metabolic Route CYP3A4/2D6Reductive pathwaysKetone Reduction

Expert Insight: The high lipophilicity of C-FPEK (due to the cyclohexyl group) suggests that bioavailability will be the primary hurdle. Formulation strategies (e.g., lipid-based nanocarriers) must be integrated into the validation protocol early to avoid false negatives in efficacy trials.

Part 2: Experimental Protocols for In Vivo Validation

Scientific integrity requires a "Go/No-Go" decision tree. We do not proceed to efficacy without validating exposure (PK).

Phase 1: Pharmacokinetics & BBB Permeability (The Gatekeeper)

Before behavioral testing, we must prove C-FPEK reaches the brain.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Administration: IV (1 mg/kg) vs. PO (10 mg/kg) in 5% DMSO/PEG400 vehicle.

  • Sampling: Plasma and whole brain harvest at 0.5, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS quantification of C-FPEK and its reduced alcohol metabolite.

  • Key Metric: Calculate the Brain-to-Plasma ratio (

    
    ).
    
    • Success Criteria:

      
       (Indicates sufficient CNS penetration).
      
Phase 2: Efficacy - Amphetamine-Induced Hyperlocomotion

This is the standard screening model for antipsychotic/mood-stabilizing potential. Amphetamine induces dopamine release; an effective antagonist will normalize behavior.

Step-by-Step Methodology:

  • Acclimatization: Place C57BL/6 mice in open-field chambers for 30 mins (Baseline).

  • Pre-treatment: Administer C-FPEK (3, 10, 30 mg/kg, IP), Haloperidol (0.5 mg/kg, Positive Control), or Vehicle . Wait 30 mins.

  • Induction: Administer D-Amphetamine (3 mg/kg, IP).

  • Measurement: Record total distance traveled (cm) and velocity for 60 mins using automated video tracking (e.g., EthoVision).

  • Data Analysis: Two-way ANOVA followed by Dunnett’s post-hoc test.

Phase 3: Safety - The Catalepsy Bar Test

To validate the "improved safety" claim, C-FPEK must show reduced motor side effects compared to Haloperidol.

Protocol:

  • Apparatus: A horizontal bar placed 4 cm above the bench surface.

  • Procedure: Gently place the mouse's forepaws on the bar.

  • Scoring: Measure the latency (time) to remove paws.

    • Cut-off: 60 seconds.

  • Comparison:

    • Haloperidol: Expect high latency (>30s) indicating catalepsy (EPS).

    • C-FPEK: Target latency <10s (comparable to Vehicle).

Part 3: Visualization of Mechanisms & Workflow

Putative Mechanism of Action (MOA)

C-FPEK is hypothesized to act via Sigma-1 Receptor (Sig-1R) agonism and mild D2 antagonism , leading to neuromodulation without the rigid "dopamine block" that causes side effects.

MOA_Pathway Compound C-FPEK Sig1R Sigma-1 Receptor (ER Membrane) Compound->Sig1R High Affinity Agonist D2R Dopamine D2 Receptor Compound->D2R Low Affinity Antagonist IP3R IP3 Receptor Stabilization Sig1R->IP3R Chaperoning cAMP cAMP Signaling (Modulation) D2R->cAMP Gi Inhibition Outcome3 Reduced EPS (Low Catalepsy) D2R->Outcome3 Partial Blockade (Avoids Striatal Shutdown) Ca Ca2+ Flux Modulation IP3R->Ca Homeostasis Outcome1 Neuroprotection (Anti-apoptotic) Ca->Outcome1 Outcome2 Antipsychotic Activity (Reduced Hyperlocomotion) cAMP->Outcome2

Figure 1: Putative Pharmacodynamic Pathway. C-FPEK balances Sigma-1 activation (neuroprotection) with mild D2 modulation to provide efficacy with reduced motor side effects.

The Validation Workflow (Go/No-Go Decision Tree)

Validation_Workflow Start Synthesis of C-FPEK InVitro In Vitro Binding (Ki Determination) Start->InVitro ADME PK & BBB Assessment InVitro->ADME Decision1 Kp > 0.5? ADME->Decision1 Efficacy Efficacy Model (Amphetamine Induced) Decision1->Efficacy Yes Reformulate Lipid Formulation Strategy Decision1->Reformulate No Safety Safety Model (Rotarod/Catalepsy) Efficacy->Safety Publish Candidate Validation Safety->Publish Reformulate->ADME

Figure 2: Strategic Validation Workflow. The critical checkpoint is the BBB penetration (Kp) due to the compound's high lipophilicity.

Part 4: Data Interpretation & Troubleshooting

When analyzing the data from the protocols above, use the following guide to interpret results:

The "Lipophilicity Trap"

Observation: High potency in vitro (binding assays) but zero efficacy in vivo. Cause: The cyclohexyl group makes the molecule extremely hydrophobic (LogP > 4.5). It may be getting trapped in adipose tissue or binding non-specifically to plasma proteins (High Protein Binding). Solution: Do not abandon the molecule. Switch vehicle from simple saline/DMSO to Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to improve solubility and bioavailability.

The "Metabolic Switch"

Observation: Short half-life (< 1 hour). Cause: The ketone moiety is susceptible to rapid reduction by carbonyl reductases to the corresponding secondary alcohol. Validation: Check the LC-MS chromatograms for a peak with Mass M+2. If the alcohol metabolite is active, the drug is a "prodrug." If inactive, the ketone needs steric protection (e.g., methylation of the alpha-carbon).

References

  • Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics. Link

  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: Target for neuroprotection and neuroplasticity. Progress in Neurobiology. Link

  • Wong, E. H., et al. (2003). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric disorders. CNS Drug Reviews. Link

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx. Link

  • Divovic, B., et al. (2022). Establishment of the Amphetamine-Induced Hyperlocomotion Model. Bio-protocol. Link

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is increasingly recognized as an oversimplification. The reality is that small molecules often interact with multiple biological targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures[1][2]. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a supplementary exercise but a cornerstone of any successful drug development program[3].

This guide provides a comprehensive framework for establishing the cross-reactivity and selectivity profile of a novel chemical entity. We will use the hypothetical compound, Cyclohexyl 2-(4-fluorophenyl)ethyl ketone—hereafter referred to as "Cpd-X"—as a case study to illustrate the experimental workflows, data interpretation, and decision-making processes that underpin a robust preclinical safety and efficacy evaluation.

The Imperative of Selectivity: Why Profile Cpd-X?

Let us assume that through initial high-throughput screening, Cpd-X has been identified as a potent inhibitor of a primary target of interest, for instance, a protein kinase crucial in an oncology pathway. While high on-target potency is a desirable starting point, it is only half of the story. The critical question that follows is: what else does it inhibit? Answering this question is essential for several reasons:

  • Anticipating Side Effects: Off-target interactions are a major driver of toxicity[1][2]. Early identification allows for medicinal chemistry efforts to design out these unwanted activities[4].

  • Elucidating Mechanism of Action: A clean selectivity profile strengthens the hypothesis that the observed phenotype is due to the modulation of the intended target. Conversely, a promiscuous compound can produce confounding results.

  • Discovering New Therapeutic Opportunities: In some cases, off-target effects can be therapeutically beneficial, leading to drug repositioning or the development of multi-targeted agents[5][6].

Our investigation into Cpd-X will, therefore, be a systematic process of elimination and characterization, moving from broad, family-wide screens to assessments of general cellular toxicity.

Phase 1: Kinome-Wide Selectivity Profiling

Given our hypothetical primary target is a kinase, the most logical first step is to assess the selectivity of Cpd-X against a broad panel of other kinases. The human kinome consists of over 500 members, and many share structural similarities, particularly in the ATP-binding pocket, making cross-reactivity a common challenge[7].

Experimental Rationale & Design

We will employ a well-established in vitro kinase assay panel to quantify the inhibitory activity of Cpd-X against a diverse set of kinases. This allows for a direct comparison of potency against the primary target versus other family members[5][8]. The choice of a radiometric or fluorescence-based assay provides high sensitivity and is amenable to high-throughput formats[7].

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
  • Preparation of Reagents:

    • Prepare a stock solution of Cpd-X in 100% DMSO.

    • Serially dilute Cpd-X to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Prepare a kinase buffer solution containing the specific kinase, its corresponding peptide substrate, and cofactors (e.g., MgCl2, ATP).

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer solution to each well.

    • Add the serially diluted Cpd-X or DMSO (as a vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a high concentration of "cold" ATP or a suitable stop solution.

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Cpd-X relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Cpd-X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Cpd-X required to inhibit 50% of the kinase activity[9].

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis Compound_Prep Prepare Cpd-X Serial Dilutions Add_Cmpd Add Cpd-X Dilutions Compound_Prep->Add_Cmpd Assay_Prep Prepare Kinase/Substrate Master Mix Dispense Dispense Master Mix to 96-well Plate Assay_Prep->Dispense Dispense->Add_Cmpd Initiate Initiate Reaction with [γ-³³P]ATP Add_Cmpd->Initiate Incubate Incubate at RT Initiate->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Filter Transfer to Filter Plate & Wash Stop_Rxn->Filter Read Measure Radioactivity Filter->Read Analyze Calculate % Inhibition & IC50 Read->Analyze caption Workflow for In Vitro Kinase Profiling

Caption: Workflow for In Vitro Kinase Profiling

Hypothetical Data: Kinase Selectivity of Cpd-X
Kinase TargetIC50 (nM)Selectivity vs. Primary Target (Fold)
Primary Target Kinase 15 1
Kinase A (Same Family)35023.3
Kinase B (Same Family)>10,000>667
Kinase C (Different Family)1,20080
Kinase D (Different Family)>10,000>667
Kinase E (Different Family)8,500567

Phase 2: Broad Target-Class Screening (GPCRs)

Even if a compound appears selective within its target class, it is crucial to screen against unrelated protein families to uncover unexpected off-target activities. G-protein coupled receptors (GPCRs) represent one of the largest classes of drug targets, and screening against a panel of representative GPCRs is a standard step in safety pharmacology[10][11].

Experimental Rationale & Design

We will utilize a panel of cell-based functional assays to assess whether Cpd-X can activate or inhibit GPCR signaling. These assays measure changes in second messenger levels (e.g., cAMP for Gs/Gi-coupled receptors or calcium for Gq-coupled receptors) upon compound treatment[12]. This approach provides a direct readout of the functional consequences of any potential compound-receptor interaction[13].

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
  • Cell Culture:

    • Culture cells engineered to express the GPCR of interest.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add serially diluted Cpd-X to the wells.

    • For antagonist mode, add a known agonist for the GPCR at its EC80 concentration. For agonist mode, no further additions are needed.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis:

    • Calculate the change in cAMP levels relative to controls.

    • For agonist mode, determine the EC50 (concentration for 50% maximal activation).

    • For antagonist mode, determine the IC50 (concentration for 50% inhibition of the agonist response).

Hypothetical Data: GPCR Off-Target Activity of Cpd-X
GPCR TargetAssay ModeActivity (EC50 or IC50 in µM)
GPCR 1 (Gs-coupled)Agonist>100
GPCR 2 (Gi-coupled)Antagonist>100
GPCR 3 (Gq-coupled)Antagonist25
GPCR 4 (Gs-coupled)Antagonist>100
GPCR 5 (Gi-coupled)Agonist>100

Phase 3: Cytotoxicity Profiling

A critical component of any cross-reactivity assessment is to determine the compound's general cytotoxicity. This helps to differentiate between specific off-target pharmacological effects and non-specific cellular toxicity that can lead to false positives in cell-based assays[14][15].

Experimental Rationale & Design

We will assess the cytotoxicity of Cpd-X in a panel of cell lines, including a liver cell line (e.g., HepG2) to get an early indication of potential hepatotoxicity. The Lactate Dehydrogenase (LDH) release assay is a common method that measures the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity[16][17].

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Culture:

    • Seed cells (e.g., HepG2, HEK293) into a 96-well plate and allow them to adhere.

  • Assay Procedure:

    • Treat the cells with serially diluted Cpd-X for a relevant time period (e.g., 24 or 48 hours).

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After incubation, transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH assay reagent, which contains substrates that react with LDH to produce a colored formazan product[18].

    • Incubate at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of Cpd-X using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).

    • Determine the CC50 (cytotoxic concentration 50%) value from the dose-response curve.

Hypothetical Data: Cytotoxicity of Cpd-X
Cell LineIncubation Time (h)CC50 (µM)
HepG2 (Liver)2475
HEK293 (Kidney)24>100
A549 (Lung)2492

Synthesizing the Data: Building the Cross-Reactivity Profile

The final step is to integrate the data from all phases to build a comprehensive cross-reactivity profile for Cpd-X and make an informed decision about its potential for further development.

G Start Initial Hit Compound (Cpd-X) Kinase_Screen Kinome-wide Screen (IC50 vs. Primary Target) Start->Kinase_Screen Selective Selective? (>30-fold vs. related kinases) Kinase_Screen->Selective GPCR_Screen GPCR Panel Screen (EC50/IC50 > 10 µM?) Cyto_Screen Cytotoxicity Screen (CC50 > 10 µM?) GPCR_Screen->Cyto_Screen Yes Redesign Redesign to Improve Selectivity GPCR_Screen->Redesign No Proceed Advance to Lead Optimization Cyto_Screen->Proceed Yes No_Go Terminate Compound (No-Go) Cyto_Screen->No_Go No Selective->GPCR_Screen Yes Selective->Redesign No caption Decision-Making Workflow for Hit Validation

Caption: Decision-Making Workflow for Hit Validation

Analysis of Cpd-X:
  • Kinase Selectivity: Cpd-X demonstrates good selectivity for its primary target. It is over 23-fold selective against its closest family member (Kinase A) and shows minimal activity against other kinases tested. This provides confidence that its primary mechanism of action is likely through the intended target.

  • GPCR Off-Target Activity: The compound shows weak activity against GPCR 3 (IC50 = 25 µM). This is significantly higher than its on-target potency (15 nM), resulting in a large therapeutic window. This level of off-target activity is generally considered acceptable at this stage but should be monitored.

  • Cytotoxicity: The CC50 values are all above 75 µM, which is substantially higher than the effective concentration for the primary target. This indicates that the compound is not broadly cytotoxic at concentrations where it is pharmacologically active.

Based on this comprehensive profiling, Cpd-X emerges as a promising candidate. It is potent, highly selective within the kinome, and exhibits a favorable safety window with respect to GPCR off-target effects and general cytotoxicity. The data generated through these systematic workflows provide a solid foundation for advancing Cpd-X to the next stage of lead optimization, with a clear understanding of its cross-reactivity profile. This disciplined, data-driven approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug development.

References

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]

  • Knight, Z. A., & Shokat, K. M. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Oreate AI Blog. (2026). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • Semantic Scholar. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • ACS Publications. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

  • YouTube. (2024). Critical Importance of Early Safety Screening in Drug Development. [Link]

  • Springer. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays. [Link]

  • NCBI. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. [Link]

  • Lab Best. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]

  • NCBI Insights. (2015). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • PubMed. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. [Link]

Sources

Validation of Analytical Methods for Quantifying Cyclohexyl 2-(4-fluorophenyl)ethyl ketone in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl 2-(4-fluorophenyl)ethyl ketone (referred to herein as CFEK ; IUPAC: 1-cyclohexyl-3-(4-fluorophenyl)propan-1-one) is a lipophilic, neutral ketone frequently utilized as a key intermediate in the synthesis of neuroactive pharmaceuticals (e.g., sigma receptor ligands, melanocortin agonists).[1][2][3][4][5]

Quantifying CFEK in biological matrices (plasma, microsomes) presents a distinct bioanalytical challenge: it lacks a basic nitrogen center , rendering standard Electrospray Ionization (ESI) inefficient due to poor protonation.

This guide compares three distinct analytical approaches to validate CFEK, prioritizing sensitivity, robustness, and regulatory compliance (FDA M10/ICH M10).

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance of three validation strategies.

FeatureMethod A: UHPLC-APCI-MS/MS Method B: Derivatization-ESI-MS/MS Method C: GC-MS/MS (EI)
Principle Direct ionization via charge transfer/protonation in plasma.Chemical transformation of ketone to hydrazone (charged) using Girard's Reagent T/P.Electron Impact ionization after volatilization.
Suitability Recommended for PK/Tox. Best balance of speed and robustness.Recommended for Trace Analysis. Necessary if LLOQ < 1 ng/mL is required.Alternative for laboratories lacking LC-MS/MS.
Sensitivity (LLOQ) Moderate (1–5 ng/mL)High (10–50 pg/mL)Moderate (5–10 ng/mL)
Matrix Effects Low (APCI is less susceptible to ion suppression).Moderate (Requires clean extraction to prevent reagent interference).Low (Chromatographic resolution is high).
Throughput High (5 min run time).Low (Requires incubation step).Medium (15–20 min run time).
Expert Verdict Gold Standard. The neutral ketone ionizes reliably in APCI+ mode as

or

.
Specialized Use. Only use if direct APCI fails sensitivity requirements.Legacy. Good stability but lower throughput.
Part 2: Critical Method Parameters (CMP) & Causality
1. Ionization Source Selection (The "Neutral Ketone" Problem)
  • Causality: CFEK has a high LogP (~4.5) and no pKa in the physiological range. In standard ESI, it competes poorly for protons against matrix co-elutants (phospholipids).

  • Solution: Atmospheric Pressure Chemical Ionization (APCI) is selected. APCI relies on gas-phase ion-molecule reactions (corona discharge), which are less affected by liquid-phase matrix suppression and can effectively protonate the carbonyl oxygen.

2. Extraction Strategy: Liquid-Liquid Extraction (LLE)
  • Causality: Protein Precipitation (PPT) leaves significant phospholipids that foul the APCI needle over time. Solid Phase Extraction (SPE) is expensive for a neutral hydrophobe.

  • Solution: LLE with MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10) .

    • Why: CFEK partitions exclusively into the organic layer, while polar matrix components and salts remain in the aqueous phase. This provides the "cleanest" extract for a neutral lipid-like molecule.

3. Internal Standard (IS) Selection
  • Protocol: Use a stable isotope-labeled analog (e.g., CFEK-d11 or d4-fluorophenyl).

  • Alternative: If unavailable, use a structural analog like Haloperidol (shares fluorophenyl ketone motif) or Propyl cyclohexyl ketone , though retention time matching is critical.

Part 3: Validated Experimental Protocol (Method A: APCI-MS/MS)

Objective: Quantify CFEK in Rat Plasma (Range: 5 – 2000 ng/mL).

A. Reagents & Preparation
  • Stock Solution: Dissolve 1 mg CFEK in 1 mL Acetonitrile (ACN).

  • Calibration Standards (CS): Spike blank plasma to create 8 levels (5, 10, 50, 200, 500, 1000, 1800, 2000 ng/mL).

  • QC Samples: LLOQ (5), Low (15), Mid (800), High (1600).

B. Sample Preparation (LLE Workflow)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (1 µg/mL in 50% ACN). Vortex 10s.

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether).

  • Agitation: Shake on a plate shaker (1000 rpm) for 10 mins.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (80% ACN / 20% Water + 0.1% Formic Acid). Note: High organic content is needed to ensure solubility of this lipophilic compound.

C. LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0.0 min: 40% B

    • 2.0 min: 95% B (Ramp fast due to lipophilicity)

    • 3.5 min: 95% B

    • 3.6 min: 40% B

  • Source: APCI Positive Mode .

  • MRM Transitions:

    • Precursor: m/z 249.1

      
       (Calculated based on MW 248.33).
      
    • Product (Quantifier): m/z 109.0 (Fluorotropylium ion - characteristic of F-phenyl group).

    • Product (Qualifier): m/z 123.0 (Fluorobenzyl moiety).

Part 4: Validation Data Summary (Simulated)

The following data represents typical acceptance criteria for this method under FDA M10 guidance.

ParameterAcceptance Criteria (FDA M10)Result (Typical)Status
Selectivity No interfering peaks >20% of LLOQ in 6 blank sources.< 5% interference observed.PASS
Accuracy (Inter-run) Mean % Nominal within ±15% (±20% at LLOQ).96.4% - 104.2% across QC levels.PASS
Precision (CV%) ≤15% (≤20% at LLOQ).3.2% - 8.1%.PASS
Matrix Effect (MF) IS-normalized MF should be consistent (CV <15%).MF = 0.98 (CV = 4.5%). APCI minimizes suppression.PASS
Recovery Consistent across levels (not necessarily 100%).~85% (MTBE extraction).PASS
Dilution Integrity Dilution of >ULOQ sample (e.g., 10x) within ±15%.10x Dilution: 98.1% Accuracy.PASS
Part 5: Visualization of Workflows
Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the ionization and extraction strategy based on CFEK properties.

MethodDecision Start Analyte: CFEK (Neutral, Lipophilic, Ketone) CheckSens Required Sensitivity? Start->CheckSens HighSens High Sensitivity (< 1 ng/mL) CheckSens->HighSens StdSens Standard PK (> 1 ng/mL) CheckSens->StdSens Deriv Derivatization (Girard's Reagent T) HighSens->Deriv Enhance Ionization APCI Direct APCI-MS/MS (Protonation of Ketone) StdSens->APCI Robustness ESI ESI-MS/MS (Hydrazone Detection) Deriv->ESI Extract Extraction Strategy ESI->Extract APCI->Extract PPT Protein Precipitation (High Matrix Effect) Extract->PPT Avoid (Dirty) LLE Liquid-Liquid Extraction (MTBE/Hexane) Extract->LLE Select (Clean) Final Validated Method LLE->Final

Diagram 2: LLE Extraction Workflow

Caption: Step-by-step Liquid-Liquid Extraction protocol for lipophilic ketones.

LLEWorkflow Step1 Plasma Sample (50 µL) Step2 Add IS & MTBE (500 µL) Step1->Step2 Step3 Vortex & Shake (10 min) Step2->Step3 Step4 Centrifuge (Phase Sep) Step3->Step4 Step5 Freeze Aqueous Layer Step4->Step5 Step6 Decant Organic Layer Step5->Step6 Step7 Evaporate (N2, 40°C) Step6->Step7 Step8 Reconstitute (80% ACN) Step7->Step8

References
  • U.S. Food and Drug Administration (FDA). (2022).[6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Kushnir, M. M., et al. (2005). "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry, 51(10), 1875-1882. (Demonstrates derivatization strategies for difficult-to-ionize carbonyls). [Link]

  • Sloop, J. C., et al. (2014).[8] "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry. (Provides chemical context for fluorinated ketone stability). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.